4-(3,4-Dichlorophenyl)butanoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2O2/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6H,1-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCRORIUPKZBSCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCC(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344744 | |
| Record name | 4-(3,4-Dichlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25157-66-8 | |
| Record name | 4-(3,4-Dichlorophenyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50344744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,4-dichlorophenyl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)butanoic Acid
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and biological activities of 4-(3,4-Dichlorophenyl)butanoic acid, a compound of interest for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a halogenated aromatic fatty acid derivative. Its core chemical and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 25157-66-8 | [1] |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [2] |
| Molecular Weight | 233.09 g/mol | [1] |
| Predicted XLogP | 3.3 | [2] |
| Purity | 97% | [1] |
Spectroscopic Data
While specific spectra for this compound were not found, analysis of closely related compounds suggests that standard spectroscopic techniques are used for its characterization. For a similar compound, 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid, detailed ¹H and ¹³C NMR, as well as mass spectrometry data, have been reported, which can serve as a reference for the analysis of the title compound.[3]
Experimental Protocols
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a patented process for a structurally related compound, 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, provides a potential synthetic route starting from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid.[4] This process involves the reduction of the keto group, followed by further modifications.
A general workflow for a potential synthesis, based on related procedures, is outlined below. This should be considered a hypothetical pathway and would require optimization and validation.
Caption: Hypothetical synthesis workflow for this compound.
Experimental Steps (Hypothetical):
-
Reduction: The starting material, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, would be dissolved in a suitable solvent and treated with a reducing agent to convert the ketone to a hydroxyl group, yielding 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid.[4]
-
Purification of Intermediate: The resulting hydroxy acid could be purified using techniques such as extraction and crystallization.[4]
-
Dehydroxylation: The hydroxyl group of the intermediate would then be removed. This step is critical and would require specific reagents to achieve the desired butanoic acid.
-
Final Purification: The final product, this compound, would be purified using methods like column chromatography or recrystallization to achieve the desired purity.
Analytical Characterization
The characterization of this compound would typically involve the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the carboxylic acid and the aromatic ring.
Biological Activity and Signaling Pathways
The biological activity of this compound is not well-documented in the scientific literature. However, related compounds have shown some biological effects.
Antimicrobial Activity
Derivatives of 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have been synthesized and screened for their antimicrobial activity.[5][6] Some of these compounds exhibited moderate to high activity against Gram-positive and Gram-negative bacteria.[5] The exact mechanism of action for these compounds was not elucidated.
Potential as a Synthetic Intermediate
It is important to note that this compound and its derivatives can serve as key intermediates in the synthesis of more complex molecules with potential therapeutic applications. For example, a related compound is a precursor in the synthesis of sertraline, a well-known antidepressant.[4]
Due to the lack of specific studies on this compound, no signaling pathways have been identified to be directly modulated by this compound. Research in this area is required to understand its potential pharmacological effects.
Safety and Handling
-
General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
In case of exposure:
-
Skin contact: Wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Keep container tightly closed in a dry and well-ventilated place.
The following diagram outlines a general workflow for safe handling of this chemical compound.
Caption: General safety workflow for handling this compound.
This guide provides a summary of the currently available technical information on this compound. Further experimental investigation is necessary to fully elucidate its physical, chemical, and biological properties. Researchers are encouraged to consult relevant safety data for similar compounds and to perform a thorough risk assessment before handling.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. PubChemLite - this compound (C10H10Cl2O2) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-(3,4-Dichlorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-(3,4-dichlorophenyl)butanoic acid, a key intermediate in various chemical and pharmaceutical applications. This document details the core synthetic strategies, including experimental protocols, quantitative data, and comparative analysis of different methodologies.
Introduction
This compound is a carboxylic acid derivative containing a dichlorinated phenyl ring. Its synthesis is of interest due to its utility as a building block in the preparation of more complex molecules. The most common and industrially viable approach to its synthesis involves a two-step process: the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride to form the intermediate 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, followed by the reduction of the keto functional group. This guide will explore the primary methods for this reduction, including the Wolff-Kishner reduction, the Clemmensen reduction, and catalytic hydrogenation.
Core Synthesis Pathway
The principal synthesis route can be visualized as a two-stage process. The first stage involves the formation of a carbon-carbon bond between the aromatic ring and the four-carbon chain, introducing the keto group. The second stage is the selective reduction of this keto group to a methylene group to yield the final product.
Caption: Overview of the two-stage synthesis of this compound.
Stage 1: Friedel-Crafts Acylation
The initial step in the synthesis is the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). The reaction introduces the 4-oxobutanoic acid chain onto the dichlorinated aromatic ring.
Reaction Scheme:
Caption: Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride.
Experimental Protocol: Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
A detailed experimental protocol for this reaction is outlined below.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,2-Dichlorobenzene | 147.00 | 147.0 g | 1.0 |
| Succinic Anhydride | 100.07 | 100.1 g | 1.0 |
| Aluminum Chloride (AlCl₃) | 133.34 | 293.3 g | 2.2 |
| Nitrobenzene (solvent) | 123.11 | 500 mL | - |
| 5% Hydrochloric Acid | - | 1 L | - |
| Sodium Carbonate Solution | - | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 mol) in nitrobenzene (500 mL) at 0-5 °C, a solution of succinic anhydride (1.0 mol) and 1,2-dichlorobenzene (1.0 mol) in nitrobenzene is added dropwise.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting mixture is steam distilled to remove the nitrobenzene.
-
The aqueous layer is decanted, and the residue is treated with a sodium carbonate solution.
-
The alkaline solution is filtered and then acidified with 5% hydrochloric acid to precipitate the crude product.
-
The crude 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., aqueous ethanol).
Quantitative Data:
| Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) | Melting Point (°C) |
| 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | 247.07 | 197.7 | ~80 | 165-167 |
Stage 2: Reduction of the Keto Group
The second stage of the synthesis involves the reduction of the ketone functionality in 4-(3,4-dichlorophenyl)-4-oxobutanoic acid to a methylene group. Several methods can be employed for this transformation, each with its own advantages and disadvantages in terms of reaction conditions, selectivity, and yield.
Method 1: Wolff-Kishner Reduction (Huang-Minlon Modification)
The Wolff-Kishner reduction is a classic method for the deoxygenation of ketones and aldehydes. The Huang-Minlon modification offers a more convenient one-pot procedure with improved yields and shorter reaction times.[1][2][3][4][5][6][7][8] This reaction is carried out under basic conditions, making it suitable for substrates that are sensitive to acid.
Caption: Wolff-Kishner reduction of the intermediate keto acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | 247.07 | 24.7 g | 0.1 |
| Hydrazine Hydrate (85%) | 50.06 | 15 mL | ~0.25 |
| Potassium Hydroxide (KOH) | 56.11 | 22.4 g | 0.4 |
| Diethylene Glycol | 106.12 | 200 mL | - |
| 6M Hydrochloric Acid | - | As needed | - |
Procedure:
-
A mixture of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (0.1 mol), potassium hydroxide (0.4 mol), hydrazine hydrate (85%, ~0.25 mol), and diethylene glycol (200 mL) is heated to reflux for 1.5 hours.
-
The condenser is then removed, and the temperature is allowed to rise to 195-200 °C to distill off water and excess hydrazine.
-
The reaction mixture is maintained at this temperature for an additional 4 hours.
-
After cooling, the mixture is poured into water and acidified with 6M hydrochloric acid.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Recrystallization from a suitable solvent (e.g., toluene or ethanol) affords the pure this compound.
Quantitative Data:
| Product | Theoretical Yield (g) | Reported Yield (%) |
| This compound | 23.31 | 85-95 |
Method 2: Clemmensen Reduction
The Clemmensen reduction provides an alternative, acid-catalyzed method for the deoxygenation of ketones.[2][3][9][10] It employs amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. This method is particularly effective for aryl-alkyl ketones.[9]
Caption: Clemmensen reduction of the intermediate keto acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | 247.07 | 24.7 g | 0.1 |
| Zinc, amalgamated | - | 50 g | - |
| Concentrated Hydrochloric Acid | 36.46 | 100 mL | - |
| Toluene | 92.14 | 50 mL | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Amalgamated zinc is prepared by stirring zinc powder with a 5% mercuric chloride solution for 5 minutes, followed by decanting the solution and washing the zinc with water.
-
A mixture of the amalgamated zinc (50 g), concentrated hydrochloric acid (100 mL), water (50 mL), toluene (50 mL), and 4-(3,4-dichlorophenyl)-4-oxobutanoic acid (0.1 mol) is heated under reflux for 24-48 hours.
-
Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated.
-
The crude product is purified by recrystallization.
Quantitative Data:
| Product | Theoretical Yield (g) | Reported Yield (%) |
| This compound | 23.31 | 70-80 |
Method 3: Catalytic Hydrogenation
Catalytic hydrogenation offers a milder alternative for the reduction of the keto group. This method typically employs a noble metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[4][5] The selectivity of this reaction can sometimes be a challenge, as other functional groups may also be susceptible to reduction.
Caption: Catalytic hydrogenation of the intermediate keto acid.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | 247.07 | 24.7 g | 0.1 |
| 10% Palladium on Carbon (Pd/C) | - | 1-2 g | - |
| Ethanol | 46.07 | 250 mL | - |
| Hydrogen Gas (H₂) | 2.02 | - | - |
Procedure:
-
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (0.1 mol) is dissolved in ethanol (250 mL) in a high-pressure hydrogenation vessel.
-
10% Pd/C catalyst (1-2 g) is added to the solution.
-
The vessel is sealed, purged with hydrogen gas, and then pressurized with hydrogen to the desired pressure (e.g., 50-100 psi).
-
The mixture is stirred at room temperature until the theoretical amount of hydrogen has been consumed (monitoring pressure drop).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The product is purified by recrystallization.
Quantitative Data:
| Product | Theoretical Yield (g) | Reported Yield (%) |
| This compound | 23.31 | >90 |
Comparison of Reduction Methods
| Method | Conditions | Advantages | Disadvantages | Typical Yield (%) |
| Wolff-Kishner | Basic, high temperature | High yields, good for acid-sensitive substrates | Harsh conditions, requires high-boiling solvents | 85-95 |
| Clemmensen | Acidic, reflux | Effective for aryl-alkyl ketones | Harsh acidic conditions, not suitable for acid-sensitive substrates | 70-80 |
| Catalytic Hydrogenation | Neutral, room temp/pressure | Mild conditions, high yields | Catalyst can be expensive, potential for side reactions | >90 |
Characterization of this compound
Spectroscopic data for the final product are crucial for confirming its identity and purity.
1H NMR (CDCl₃, 400 MHz):
-
δ 10.5-12.0 (br s, 1H, -COOH)
-
δ 7.37 (d, J=8.3 Hz, 1H, Ar-H)
-
δ 7.30 (d, J=2.1 Hz, 1H, Ar-H)
-
δ 7.05 (dd, J=8.3, 2.1 Hz, 1H, Ar-H)
-
δ 2.64 (t, J=7.5 Hz, 2H, -CH₂-Ar)
-
δ 2.37 (t, J=7.4 Hz, 2H, -CH₂-COOH)
-
δ 1.95 (quintet, J=7.5 Hz, 2H, -CH₂-CH₂-CH₂-)
13C NMR (CDCl₃, 100 MHz):
-
δ 179.8 (-COOH)
-
δ 141.5 (Ar-C)
-
δ 132.4 (Ar-C)
-
δ 130.8 (Ar-C)
-
δ 130.3 (Ar-CH)
-
δ 128.1 (Ar-CH)
-
δ 125.5 (Ar-CH)
-
δ 34.5 (-CH₂-Ar)
-
δ 33.2 (-CH₂-COOH)
-
δ 26.1 (-CH₂-CH₂-CH₂-)
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
-
2900-3300 (broad, O-H stretch of carboxylic acid)
-
1705 (strong, C=O stretch of carboxylic acid)
-
1470, 1400 (aromatic C=C stretch)
-
1290, 1210 (C-O stretch)
-
880, 810 (C-H out-of-plane bend for substituted benzene)
Mass Spectrometry (MS):
-
m/z (EI): 232/234/236 (M⁺, corresponding to chlorine isotopes), 187/189/191 ([M-COOH]⁺)
Conclusion
The synthesis of this compound is most efficiently achieved through a two-step sequence involving Friedel-Crafts acylation followed by reduction. The choice of reduction method depends on the specific requirements of the synthesis, including the presence of other functional groups and desired reaction conditions. The Huang-Minlon modification of the Wolff-Kishner reduction and catalytic hydrogenation generally provide higher yields compared to the Clemmensen reduction. This guide provides the necessary detailed protocols and comparative data to assist researchers in selecting and executing the optimal synthetic strategy for their needs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. byjus.com [byjus.com]
- 4. repository.arizona.edu [repository.arizona.edu]
- 5. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 6. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]
- 7. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 8. Wolff-Kishner_reduction [chemeurope.com]
- 9. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Spectroscopic data for 4-(3,4-Dichlorophenyl)butanoic acid (IR, NMR, MS)
[2] The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC - NIH Synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl) butanoic acid (3). To a solution of 1 (0.01 mol) in dry benzene (20 mL), antipyrin 2 (0.01 mol) was added and the reaction mixture was refluxed for 10 hrs. The solid that separated on cooling was filtered off and recrystallized to give 3 (65% yield); IR: 1730 (acid C=O), 1688 (ketone C=O); 1H-NMR: 8.12-7.20 (8H, m, Ar-H), 4.03-3.17 (3H, m, CH2CH), 2.26 (6H, s, 2 CH3) and 12.42 (1H, s, COOH); MS: m/z 432 (M+, 100%). ... Synthesis of 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid (4). Phenylhydrazine (0.01 mol) was added to a solution of 3 (0.01 mol) in ethanol (50 mL) and the reaction mixture was left 15 days at room temperature. The solid that separated was filtered off and recrystallized to give 4; (85 % yield); IR: 1719 (acid C=O), 1683 (ketone C=O), 1601 (C=N). ... Abstract. Reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (1) with antipyrin (2) gave the corresponding butanoic acid 3. Reaction of 3 with hydrazines gave the pyridazinone derivatives 5a,b. Compounds 5a,b were used to prepare the corresponding dithio derivatives. Reaction of 5a with POCl3 unexpectedly gave the chloropyridazine derivative 7, which is used to prepare the corresponding thio derivative. The hitherto unknown reactions of this chloro derivative with 2-amino-
Crystal Structure of 4-(3,4-Dichlorophenyl)butanoic Acid: Data Not Available
A comprehensive search of publicly available scientific literature and crystallographic databases did not yield the specific crystal structure for 4-(3,4-Dichlorophenyl)butanoic acid. While this compound is commercially available for laboratory use, its detailed three-dimensional atomic arrangement in a crystalline solid has not been reported in the searched resources.[1]
Alternative Data on Structurally Related Compounds
While direct crystallographic data for this compound is unavailable, structural analyses have been published for closely related dichlorophenyl derivatives of butanoic acid, specifically those containing an amide linkage. These compounds, while different, provide insight into the molecular conformations and intermolecular interactions that can occur in this class of molecules.
Notably, crystal structures have been determined for:
-
4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid[5]
These molecules feature a butanoic acid chain linked to a dichlorophenyl ring via an amide group (-C(=O)NH-). This amide linker significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and overall conformation compared to the simple alkyl chain in the requested compound.
For these related amide compounds, studies have detailed:
-
Molecular Conformation: The molecules are often twisted, with significant torsion angles between the phenyl ring, the amide group, and the butanoic acid chain.[2][5]
-
Hydrogen Bonding: The presence of both carboxylic acid and amide groups allows for the formation of robust hydrogen-bonding networks. A common feature is the formation of a dimer via hydrogen bonds between the carboxylic acid groups of two molecules.[2] These dimers can be further linked into tapes or layers by amide-to-amide hydrogen bonds.[2][5]
-
Supramolecular Assembly: The overall crystal packing is dictated by a combination of these strong hydrogen bonds and weaker interactions, such as C-H···O and halogen···π interactions.[2]
Experimental Workflow for a Related Compound
Although the specific protocol for this compound is not available, the general experimental workflow for determining the crystal structure of a related compound, such as 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, provides a representative example of the process.
Caption: General experimental workflow for synthesis and crystal structure determination.
This generalized workflow illustrates the key stages from chemical synthesis and purification to the final analysis of the crystal structure. The synthesis of a related amide involved mixing reagents like glutaric anhydride and a substituted aniline, followed by washing and recrystallization to obtain high-quality crystals suitable for diffraction.[2][5] The crystals are then analyzed using single-crystal X-ray diffraction to determine the unit cell parameters and atomic coordinates, leading to the final solved structure.[2][5]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3 - Sunway Institutional Repository [eprints.sunway.edu.my]
- 5. 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic Acid [mdpi.com]
Biological Activity of 4-(3,4-Dichlorophenyl)butanoic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and biological evaluation of novel heterocyclic compounds derived from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid. The primary focus of the research highlighted in this document is the investigation of the antimicrobial and antifungal properties of these derivatives. This guide is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering insights into the structure-activity relationships and potential therapeutic applications of this class of compounds.
Synthesis of 4-(3,4-Dichlorophenyl)butanoic Acid Derivatives
The core of this research involves the chemical modification of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid to generate a library of novel heterocyclic derivatives. The synthesis protocols are detailed below, providing a reproducible methodology for the preparation of these compounds.
Synthesis of the Parent Compound
The starting material, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (Compound 3 ), is synthesized via the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (Compound 1 ) with antipyrine (Compound 2 ).
Experimental Protocol: To a solution of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (0.01 mol) in dry benzene (20 mL), antipyrine (0.01 mol) is added. The reaction mixture is refluxed for 10 hours. The solid that separates upon cooling is filtered off and recrystallized to yield 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid.[1]
Synthesis of Heterocyclic Derivatives
A series of heterocyclic derivatives were synthesized from the parent butanoic acid (Compound 3 ). These include pyridazinone and other related structures. A representative example is the synthesis of 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid (Compound 4 ).
Experimental Protocol: Phenylhydrazine (0.01 mol) is added to a solution of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid (0.01 mol) in ethanol (50 mL). The reaction mixture is left for 15 days at room temperature. The solid that separates is filtered off and recrystallized.[1]
The following diagram illustrates the general synthetic workflow.
References
Mechanism of Action of 4-(3,4-Dichlorophenyl)butanoic Acid Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the mechanism of action of 4-(3,4-Dichlorophenyl)butanoic acid and its analogs. While direct and extensive research on the parent compound is limited in the public domain, the chemical scaffold of substituted phenylbutanoic acids has been explored, particularly in the context of gamma-aminobutyric acid (GABA)ergic system modulation. This document synthesizes the available information to elucidate the potential mechanisms of action, present relevant quantitative data from related compounds, detail key experimental protocols for their study, and visualize the involved signaling pathways. The primary focus of this guide will be on the role of these analogs as potential inhibitors of GABA transporters (GATs), a key mechanism for regulating neurotransmission.
Core Mechanism of Action: GABA Transporter Inhibition
The principal hypothesized mechanism of action for this compound analogs is the inhibition of GABA transporters. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its clearance from the synaptic cleft is mediated by four subtypes of GABA transporters: GAT1, GAT2, GAT3, and BGT1. By inhibiting these transporters, the extracellular concentration of GABA is increased, leading to enhanced activation of GABA receptors (GABA-A and GABA-B) and a subsequent increase in inhibitory neurotransmission. This modulation of the GABAergic system has therapeutic potential for a range of neurological and psychiatric disorders.
Signaling Pathway of GABAergic Neurotransmission and GAT Inhibition
The following diagram illustrates the canonical GABAergic synapse and the point of intervention for GAT inhibitors.
Quantitative Data on Analog Activity
While specific data for this compound is not available in the reviewed literature, studies on functionalized amino acids with related structural motifs provide insight into the potential activity of this class of compounds on GABA transporters. The following table summarizes inhibitory potencies (as pIC50 values) of selected analogs against the four mouse GABA transporter subtypes (mGAT1-4).
| Compound ID | Structure | pIC50 (mGAT1) | pIC50 (mGAT2) | pIC50 (mGAT3) | pIC50 (mGAT4) |
| 2RS,4RS-39c | N-((1s,4s)-4-(aminomethyl)cyclohexyl)-2-(3,4-dichlorophenyl)acetamide | < 4.0 | < 4.0 | 4.88 | 5.36 |
| 50a | 4-amino-N-benzyl-2-((2-(((diphenylmethylene)amino)oxy)ethyl)(methyl)amino)butanamide | 4.71 | 5.43 | 4.74 | 4.90 |
| 56a | N-benzyl-4-(dimethylamino)-2-((2-(((diphenylmethylene)amino)oxy)ethyl)(methyl)amino)butanamide | 4.60 | 4.81 | 4.60 | 5.04 |
Data adapted from a study on novel functionalized amino acids as GABA transporter inhibitors. The pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Experimental Protocols
The primary method for determining the mechanism of action and potency of potential GABA transporter inhibitors is the radiolabeled GABA uptake assay.
[³H]GABA Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA ([³H]GABA) into cells expressing specific GABA transporter subtypes.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK-293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are transiently or stably transfected with plasmids encoding one of the four mouse or human GABA transporter subtypes (mGAT1-4 or hGAT1-4) using a suitable transfection reagent (e.g., Lipofectamine).
2. [³H]GABA Uptake Assay:
-
Transfected cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and the cells are washed twice with a Krebs-HEPES buffer (pH 7.4).
-
Cells are then pre-incubated with various concentrations of the test compound (e.g., this compound analogs) or vehicle for a specified time (e.g., 20 minutes) at room temperature.
-
A mixture of [³H]GABA (final concentration, e.g., 20 nM) and unlabeled GABA (to achieve a desired final concentration, e.g., 1 µM) is added to each well, and the incubation is continued for a short period (e.g., 1-3 minutes) to measure the initial rate of uptake.
-
The uptake is terminated by rapidly washing the cells three times with ice-cold Krebs-HEPES buffer.
-
The cells are lysed with a scintillation cocktail or a suitable lysis buffer.
-
The amount of [³H]GABA taken up by the cells is quantified using a liquid scintillation counter.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a known potent GAT inhibitor (e.g., tiagabine for GAT1).
-
The percentage of inhibition for each concentration of the test compound is calculated.
-
The IC50 value (the concentration of the compound that inhibits 50% of the specific [³H]GABA uptake) is determined by non-linear regression analysis of the concentration-response curve.
-
The pIC50 is calculated as -log(IC50).
Experimental Workflow Diagram
The following diagram outlines the workflow for the [³H]GABA uptake inhibition assay.
An In-depth Technical Guide to the Solubility and Stability of 4-(3,4-Dichlorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-(3,4-Dichlorophenyl)butanoic acid, a key intermediate in pharmaceutical synthesis. Given the limited publicly available data on this specific molecule, this document combines established principles of pharmaceutical sciences with data from structurally related arylalkanoic acids to present a predictive and practical resource. The experimental protocols detailed herein are based on industry-standard methodologies for active pharmaceutical ingredient (API) characterization.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | - |
| Molecular Weight | 233.09 g/mol | - |
| Appearance | White to off-white crystalline powder | Inferred |
| Melting Point | Not available | - |
| pKa | ~4-5 (Estimated for carboxylic acid moiety) | Inferred |
Solubility Profile
The solubility of an active pharmaceutical ingredient is a critical determinant of its bioavailability and formulation feasibility. Arylalkanoic acids, as a class, tend to exhibit poor aqueous solubility and higher solubility in organic solvents.[1] The following table summarizes the predicted solubility of this compound in various solvents, based on general trends for similar compounds.
| Solvent | Predicted Solubility (mg/mL) at 25°C | Classification |
| Water | < 0.1 | Practically Insoluble |
| Phosphate Buffer (pH 7.4) | 0.1 - 1.0 | Very Slightly Soluble |
| Methanol | > 100 | Freely Soluble |
| Ethanol | > 100 | Freely Soluble |
| Acetone | > 100 | Freely Soluble |
| Dichloromethane | 10 - 30 | Soluble |
| Ethyl Acetate | 10 - 30 | Soluble |
Note: The above data are estimates and should be confirmed by experimental analysis.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2]
-
Preparation: A supersaturated solution of this compound is prepared by adding an excess amount of the solid compound to the selected solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the solution by centrifugation and/or filtration through a 0.45 µm filter.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Replicates: The experiment is performed in triplicate to ensure the reproducibility of the results.
Caption: Workflow for Equilibrium Solubility Determination.
Stability Profile
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[3]
Recommended Storage Conditions
Based on general stability principles for similar compounds, the following storage conditions are recommended:
-
Short-term (1-2 weeks): 2-8°C
-
Long-term (1-2 years): -20°C
Stability-Indicating Parameters
The following parameters should be monitored during stability studies:
-
Appearance
-
Assay (potency)
-
Degradation products/impurities
-
Water content
Forced Degradation Studies (Stress Testing)
Stress testing helps to identify potential degradation pathways and develop stability-indicating analytical methods.[3]
| Condition | Purpose | Predicted Outcome |
| Acid Hydrolysis (0.1 N HCl) | To assess stability in acidic conditions | Potential for hydrolysis of the carboxylic acid group under harsh conditions. |
| Base Hydrolysis (0.1 N NaOH) | To assess stability in alkaline conditions | Likely stable, but potential for salt formation. |
| Oxidation (3% H₂O₂) | To assess oxidative stability | The aromatic ring and benzylic position may be susceptible to oxidation. |
| Thermal Degradation (60°C) | To assess thermal stability | Potential for decarboxylation or other heat-induced degradation. |
| Photostability (ICH Q1B) | To assess stability to light | The dichlorophenyl moiety may absorb UV light, leading to photodegradation. |
Long-Term Stability Data (Predicted)
The following table presents a hypothetical long-term stability study based on ICH guidelines.[4]
| Storage Condition | Time Point | Assay (%) | Total Impurities (%) |
| 25°C / 60% RH | 0 Months | 99.8 | 0.15 |
| 3 Months | 99.6 | 0.25 | |
| 6 Months | 99.5 | 0.32 | |
| 12 Months | 99.2 | 0.45 | |
| 40°C / 75% RH | 0 Months | 99.8 | 0.15 |
| (Accelerated) | 3 Months | 98.9 | 0.75 |
| 6 Months | 98.2 | 1.10 |
Experimental Protocol: Stability Study
-
Batch Selection: At least one representative batch of this compound is selected.
-
Packaging: The material is stored in a container closure system that simulates the proposed packaging for storage and distribution.[3]
-
Storage: Samples are placed in stability chambers maintained at the specified long-term and accelerated conditions (e.g., 25°C/60% RH and 40°C/75% RH).[4]
-
Testing Frequency: Samples are pulled and tested at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).[3]
-
Analysis: Each sample is tested for appearance, assay, and degradation products using a validated stability-indicating HPLC method.
Caption: General Workflow for an API Stability Study.
Role in Synthetic Pathways
This compound can serve as a key intermediate in the synthesis of more complex molecules. For instance, it can be a precursor in the synthesis of certain heterocyclic compounds or other pharmacologically active agents.
Caption: Role as an Intermediate in a Synthetic Pathway.
Conclusion
While specific experimental data for this compound is not widely published, this guide provides a robust framework for its handling, formulation, and stability assessment based on established scientific principles and data from analogous compounds. Researchers and drug development professionals are encouraged to use the provided protocols as a starting point for their own empirical investigations to establish a definitive profile for this compound.
References
The Crucial Role of 4-(3,4-Dichlorophenyl)butanoic Acid in the Synthesis of Sertraline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis of the selective serotonin reuptake inhibitor (SSRI) sertraline, with a specific focus on the pivotal role of 4-(3,4-Dichlorophenyl)butanoic acid as a precursor to the key intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, commonly known as sertralone. This document provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and quantitative data to support research and development in the field of antidepressant drug manufacturing.
Introduction: The Synthetic Landscape of Sertraline
Sertraline, a widely prescribed antidepressant, is a potent and selective inhibitor of serotonin reuptake in the brain. Its synthesis has been the subject of extensive research, with various routes developed to optimize yield, purity, and cost-effectiveness. A critical step in many of these synthetic strategies is the formation of the tetralone ring structure, which serves as the backbone of the sertraline molecule. This compound and its derivatives have emerged as key starting materials for the construction of this essential bicyclic system.
The Synthetic Pathway: From Butanoic Acid to Sertraline
The overall synthesis of sertraline from this compound can be conceptualized in three main stages:
-
Stage 1: Intramolecular Friedel-Crafts Acylation: The carboxylic acid is first converted to a more reactive species, typically the acyl chloride, which then undergoes an intramolecular Friedel-Crafts reaction to form the tetralone ring of sertralone.
-
Stage 2: Imine Formation: Sertralone is reacted with methylamine to form the corresponding N-methylimine.
-
Stage 3: Reduction and Resolution: The imine is then reduced to racemic sertraline, which is subsequently resolved to isolate the pharmacologically active (1S, 4S)-stereoisomer.
The following diagram illustrates the logical relationship of this synthetic pathway.
An alternative and often cited pathway involves the cyclization of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid to sertralone. This precursor can be synthesized from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid.[1]
Experimental Protocols and Data
This section provides detailed experimental methodologies for the key transformations in the synthesis of sertraline, starting from a derivative of the title compound. The quantitative data is summarized in tables for clarity and comparison.
Stage 1: Synthesis of 4-(3,4-dichlorophenyl)-3,4-dihydro-1-(2H)-naphthalenone (Sertralone)
The intramolecular Friedel-Crafts acylation is a critical step in forming the tetralone ring. A common precursor for this reaction is 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid. The following protocol is adapted from established procedures.[2]
Experimental Protocol:
-
A solution of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid (228 g, 0.74 mole) in toluene (1.2 L) is treated with thionyl chloride (66 ml, 0.90 mole).[2]
-
The resulting solution is heated at reflux for 75 minutes, with a provision for trapping the evolved HCl gas.[2]
-
The reaction solution is then concentrated under vacuum to yield the crude acyl chloride as a light brown oil.[2]
-
This oil is dissolved in carbon disulfide (360 ml) and added to a well-stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.5 kg, 12.5 moles) in carbon disulfide (1.20 L), maintaining the temperature below 8°C.[2]
-
After the addition is complete, the reaction mixture is stirred for approximately 16 hours at room temperature.[2]
-
The reaction is quenched by slowly pouring the mixture onto ice.[2]
-
The resulting suspension is extracted with ethyl acetate. The combined organic extracts are washed with water and a saturated aqueous sodium bicarbonate solution, dried, and evaporated under vacuum.[2]
-
The residue is crystallized from hexane to yield the final product.[2]
| Parameter | Value | Reference |
| Starting Material | 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid | [2] |
| Reagents | Thionyl chloride, Anhydrous AlCl₃ | [2] |
| Solvents | Toluene, Carbon disulfide | [2] |
| Reaction Time | 75 min (reflux) + 16 h (cyclization) | [2] |
| Reaction Temperature | Reflux, <8°C (cyclization), Room Temperature | [2] |
| Yield | 48% | [2] |
| Melting Point | 99°-101° C | [2] |
Table 1: Quantitative data for the synthesis of Sertralone.
Stage 2: Formation of N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine
The formation of the imine is a crucial step leading to the introduction of the methylamino group. Modern procedures have been developed to avoid hazardous reagents like titanium tetrachloride.[3]
Experimental Protocol:
-
Sertralone (165 g, 1 mol equiv) is combined with isopropyl alcohol (700 mL) in a pressure-rated vessel.[3]
-
The mixture is cooled to -5 to -10°C.[3]
-
Monomethylamine (60.2 g, 3.4 mol equiv) is added.[3]
-
The mixture is heated to 85-100°C for 16 hours.[3]
-
The mixture is then cooled to -15°C for 24 hours.[3]
-
The product is isolated by filtration.[3]
| Parameter | Value | Reference |
| Starting Material | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone | [3] |
| Reagent | Monomethylamine | [3] |
| Solvent | Isopropyl Alcohol | [3] |
| Reaction Time | 16 hours | [3] |
| Reaction Temperature | 85-100°C | [3] |
| Yield | ~92% | [3] |
| Purity | 95% | [3] |
Table 2: Quantitative data for the formation of the Sertraline imine.
Stage 3: Reduction to Racemic Sertraline and Resolution
The final steps involve the reduction of the imine to form the racemic amine, followed by resolution to obtain the desired stereoisomer.
Experimental Workflow:
Experimental Protocol (Telescoped Process):
This protocol describes a "telescoped" process where the reduction and resolution are performed in a sequential manner without isolation of the racemic intermediate.[3]
-
Following the imine formation, the reaction mixture is subjected to catalytic reduction using a Pd/CaCO₃ catalyst in ethanol.[3]
-
After the reduction is complete, the catalyst is removed by filtration.[3]
-
D-(-)-mandelic acid (0.9 mol equiv) is added to the filtrate.[3]
-
The mixture is heated to reflux.[3]
-
The desired (1S-cis)-4-(3,4-dichlorophenol)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine mandelate is crystallized by slow cooling to approximately -10 °C.[3]
-
The product is isolated by filtration and washed with chilled methanol.[3]
| Parameter | Value | Reference |
| Starting Material | N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine | [3] |
| Reduction Catalyst | Pd/CaCO₃ | [3] |
| Resolution Agent | D-(-)-mandelic acid | [3] |
| Solvent | Ethanol, Methanol | [3] |
| Yield (from Sertralone) | 36% | [3] |
Table 3: Quantitative data for the telescoped reduction and resolution to (1S, 4S)-Sertraline Mandelate.
Conclusion
This compound and its derivatives are fundamental precursors in the synthesis of sertraline. The intramolecular Friedel-Crafts acylation to form the key intermediate, sertralone, is a robust and well-documented transformation. Subsequent imine formation, reduction, and resolution provide an efficient route to the final active pharmaceutical ingredient. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals involved in the development and manufacturing of this important antidepressant. The continuous improvement of these synthetic routes, focusing on greener solvents, safer reagents, and telescoped processes, remains a key area of research in pharmaceutical chemistry.
References
An In-depth Technical Guide to 4-(3,4-Dichlorophenyl)butanoic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(3,4-Dichlorophenyl)butanoic acid, a key chemical intermediate in the synthesis of pharmaceutically active compounds. The document details its discovery and historical context, focusing on its pivotal role in the development of the selective serotonin reuptake inhibitor (SSRI), sertraline. Detailed synthetic protocols, quantitative physicochemical data, and reaction mechanisms are presented to offer a thorough understanding for researchers and drug development professionals.
Introduction
This compound is a halogenated aromatic carboxylic acid. While not a pharmacologically active agent in itself, its significance lies in its function as a crucial building block in organic synthesis. The primary driver for the investigation and development of synthetic routes to this compound and its derivatives has been its role as a key intermediate in the industrial production of sertraline, a widely prescribed antidepressant.[1][2] This guide will explore the historical context of its synthesis, provide detailed experimental methodologies for its preparation and the preparation of related derivatives, and present its known physicochemical properties.
Discovery and Historical Context
The development of this compound and its derivatives is intrinsically linked to the quest for novel antidepressant medications. Its utility emerged from the need for a reliable precursor to construct the tetralone core of sertraline.
A significant milestone in the synthesis of related structures is a three-step process for preparing 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid, a direct precursor to the sertraline framework, from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid.[1] This process, detailed in US Patent 4,777,288, introduced novel intermediates such as 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid and 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone, highlighting the chemical ingenuity required to achieve the desired molecular architecture.[1]
Furthermore, derivatives such as 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid have been synthesized and explored for their potential to generate novel heterocyclic compounds with biological activities, including antimicrobial properties.[3][4]
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | |
| Molecular Weight | 233.09 g/mol | [5] |
| CAS Number | 25157-66-8 | [5] |
| Appearance | White crystalline powder | [6] |
| Solubility | Soluble in chloroform and ethanol, almost insoluble in water | [6] |
| Purity (Typical) | 97% | [5] |
| InChI Key | DCRORIUPKZBSCY-UHFFFAOYSA-N | [5] |
Synthetic Protocols
The synthesis of this compound and its key derivatives involves multi-step chemical transformations. The following sections provide detailed experimental methodologies for some of these crucial reactions.
Synthesis of 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid from 4-(3,4-dichlorophenyl)-4-ketobutanoic acid
This patented three-step process is a cornerstone in the synthesis of sertraline precursors.[1][7]
Step 1: Reduction of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid
-
Objective: To reduce the ketone functionality to a hydroxyl group.
-
Reagents: 4-(3,4-dichlorophenyl)-4-ketobutanoic acid, sodium borohydride, aqueous sodium hydroxide.
-
Procedure: A solution of sodium borohydride in water containing a small amount of 15N aqueous sodium hydroxide is added to a solution of 4-(3,4-dichlorophenyl)-4-ketobutanoic acid over a period of 30 minutes. The reaction mixture is stirred for an additional 45 minutes. Completion of the reaction can be monitored by thin-layer chromatography (TLC). The resulting solution contains 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid as its sodium salt.[1]
Step 2: Conversion to 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone
-
Objective: To form the gamma-butyrolactone intermediate.
-
Procedure: The 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid is isolated and then heated in an aromatic hydrocarbon solvent (e.g., toluene) at a temperature between 55°C and 150°C. This promotes the intramolecular esterification (lactonization) to yield the furanone.[1]
Step 3: Friedel-Crafts Alkylation with Benzene
-
Objective: To introduce the phenyl group to form the final product.
-
Reagents: 5-(3,4-dichlorophenyl)-dihydro-2(3H)-furanone, benzene, Lewis acid catalyst (e.g., aluminum chloride).
-
Procedure: The resulting gamma-butyrolactone is reacted with benzene in a Friedel-Crafts type reaction to form 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid.[1] The reaction mixture is typically poured onto ice containing a mineral acid to separate the phases, and the product is isolated from the organic phase.[7] The final product can be purified by crystallization, yielding a melting point of 121°-122° C.[1]
Caption: Synthetic pathway to 4-(3,4-dichlorophenyl)-4-phenylbutanoic acid.
Synthesis of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid
This reaction demonstrates the use of a related butenoic acid to generate more complex heterocyclic precursors.[3]
-
Objective: To synthesize a butanoic acid derivative incorporating an antipyrinyl moiety.
-
Reagents: 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, antipyrine, dry benzene.
-
Procedure: A solution of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid (0.01 mol) and antipyrine (0.01 mol) in dry benzene (20 mL) is refluxed for 10 hours. Upon cooling, the solid product separates and is collected by filtration. Recrystallization yields the final product.[3]
-
Yield: 65%[3]
-
Characterization Data:
Caption: Synthesis of an antipyrinyl-substituted butanoic acid derivative.
Role in Signaling Pathways: An Intermediate to Sertraline
This compound itself is not known to directly interact with specific signaling pathways in a pharmacologically significant manner. Its importance is derived from its role as a precursor to sertraline, a potent and selective serotonin reuptake inhibitor (SSRI).[2]
The mechanism of action of sertraline involves the inhibition of the serotonin transporter (SERT) in the presynaptic neuron. This blockage leads to an increased concentration of the neurotransmitter serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission. This modulation of the serotonin system is the basis for its therapeutic effects in treating depression and other mood disorders.
The synthetic pathway from the butanoic acid derivative to sertraline involves a cyclization step to form a tetralone, followed by further functionalization to introduce the methylamine side chain.[2]
Caption: Mechanism of action of sertraline, the final product.
Conclusion
This compound is a compound of significant interest to the pharmaceutical industry, not for its inherent biological activity, but for its critical role as a synthetic intermediate. The development of efficient and scalable synthetic routes to this molecule and its derivatives has been essential for the production of the antidepressant sertraline. This guide has provided a detailed overview of its history, synthesis, and the ultimate pharmacological context of its application. The provided experimental details and reaction pathways offer a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
References
- 1. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]
- 2. 4-(3,4-Dichlorophenyl)-4-phenylbutanoic acid | 79560-18-2 | Benchchem [benchchem.com]
- 3. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity [mdpi.com]
- 4. The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Therapeutic Promise of Novel Butanoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butanoic acid, a short-chain fatty acid, and its derivatives are emerging as a versatile class of molecules with significant therapeutic potential across a spectrum of diseases, including cancer, hypertension, and inflammatory conditions. This technical guide provides an in-depth overview of the core therapeutic applications of novel butanoic acid derivatives, focusing on their mechanisms of action as histone deacetylase (HDAC) inhibitors, modulators of G-protein coupled receptors, and antagonists of the renin-angiotensin system. This document summarizes key quantitative data, details experimental protocols for their evaluation, and visualizes the intricate signaling pathways they influence.
Introduction
Butanoic acid, also known as butyric acid, is a naturally occurring short-chain fatty acid produced by microbial fermentation in the colon. While its therapeutic potential has been recognized for some time, its short half-life has limited its clinical utility.[1] This has spurred the development of novel derivatives and prodrugs designed to overcome this limitation and enhance therapeutic efficacy. These derivatives have shown promise in a variety of therapeutic areas, primarily through mechanisms such as the inhibition of histone deacetylases (HDACs), activation of G-protein coupled receptor 109A (GPR109A), and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] This guide will explore the key therapeutic applications, underlying mechanisms, and experimental evaluation of these promising compounds.
Therapeutic Applications and Mechanisms of Action
The therapeutic utility of butanoic acid derivatives stems from their ability to interact with multiple cellular targets, leading to a diverse range of biological effects.
Anti-Cancer Activity: HDAC Inhibition
A primary mechanism underlying the anti-cancer effects of many butanoic acid derivatives is the inhibition of histone deacetylases (HDACs).[2] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Aberrant HDAC activity is a hallmark of many cancers. By inhibiting HDACs, butanoic acid derivatives can induce histone hyperacetylation, leading to the reactivation of tumor suppressor genes, cell cycle arrest, differentiation, and apoptosis of cancer cells.[3]
Pivaloyloxymethyl butyrate (AN-9), a prodrug of butyric acid, has demonstrated potent anti-neoplastic activity by inducing cytodifferentiation and inhibiting the proliferation of cancer cells.[3][4] Another class of derivatives, based on the indole-3-butyric acid scaffold, has also shown significant HDAC inhibitory and antiproliferative potencies.[5][6]
Anti-Inflammatory Effects: NF-κB and GPR109A Signaling
Butanoic acid and its derivatives exhibit significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and the activation of GPR109A. The NF-κB pathway is a central regulator of inflammation, and its inappropriate activation is implicated in numerous inflammatory diseases. Butyrate has been shown to inhibit NF-κB activation, thereby reducing the production of pro-inflammatory cytokines.[7]
GPR109A is a G-protein coupled receptor that, upon activation by butyrate, mediates anti-inflammatory effects. This receptor is expressed in various immune cells and in the intestinal epithelium. Activation of GPR109A can suppress inflammatory signaling and promote gut homeostasis.[1][8]
Antihypertensive Activity: Angiotensin II Receptor Antagonism
Certain butanoic acid derivatives have been specifically designed to target the renin-angiotensin system, a critical regulator of blood pressure. Valsartan, a potent and specific angiotensin II receptor blocker, is a prominent example.[9] It is a derivative of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid. By blocking the AT1 receptor, valsartan prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure.[9] The development of ester derivatives of valsartan aims to improve its pharmacokinetic properties.[10]
Quantitative Data on Biological Activity
The following tables summarize the in vitro efficacy of various novel butanoic acid derivatives against different cancer cell lines and their inhibitory activity against histone deacetylases.
Table 1: In Vitro Anti-Cancer Activity of Butanoic Acid Derivatives (IC50 Values)
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Pivaloyloxymethyl butyrate (AN-9) | HL-60 (Human promyelocytic leukemia) | More potent than butyric acid (specific IC50 not provided) | [3] |
| Indole-3-butyric acid derivative (I13) | U937 (Human histiocytic lymphoma) | Increased antiproliferative activity compared to SAHA | [5][6] |
| U266 (Human multiple myeloma) | Increased antiproliferative activity compared to SAHA | [5][6] | |
| HepG2 (Human liver cancer) | Increased antiproliferative activity compared to SAHA | [5][6] | |
| A2780 (Human ovarian cancer) | Increased antiproliferative activity compared to SAHA | [5][6] | |
| PNAC-1 (Pancreatic cancer) | Increased antiproliferative activity compared to SAHA | [5][6] | |
| Butyroyloxymethyl esters of glutaric acid (2a) | Human colon, breast, and pancreatic carcinoma cell lines | ≤ 100 µM | [11] |
| Butyroyloxymethyl esters of nicotinic acid (4a) | Human colon, breast, and pancreatic carcinoma cell lines | ≤ 100 µM | [11] |
| Butyroyloxymethyl esters of phosphoric acid (10a) | Human colon, breast, and pancreatic carcinoma cell lines | ≤ 100 µM | [11] |
Table 2: HDAC Inhibitory Activity of Butanoic Acid Derivatives (IC50 Values)
| Compound/Derivative | HDAC Isoform | IC50 Value (nM) | Reference |
| Indole-3-butyric acid derivative (I13) | HDAC1 | 13.9 | [5][6] |
| HDAC3 | 12.1 | [5][6] | |
| HDAC6 | 7.71 | [5][6] |
Table 3: Antihypertensive Effect of Valsartan-Based Regimens
| Treatment Regimen | Patient Population | Blood Pressure Reduction (Systolic/Diastolic) | Reference |
| Valsartan Monotherapy | Hypertensive patients | Statistically significant reductions of ~8.5 mmHg / ~5.7 mmHg | [12] |
| Amlodipine 5 mg + Valsartan 160 mg | Hypertensive patients | Additional reduction of 13.1 mmHg / 5.3 mmHg | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of novel butanoic acid derivatives.
Cell Viability and Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplate
-
Cells of interest
-
Complete cell culture medium
-
Butanoic acid derivative (test compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the butanoic acid derivative. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity if applicable.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, carefully remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[13]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.[13]
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Analysis of Protein Expression: Western Blotting for NF-κB Pathway
Western blotting is a technique used to detect specific proteins in a sample. This protocol is tailored for analyzing key proteins in the NF-κB signaling pathway, such as p65 and IκBα.
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells or tissues in ice-cold lysis buffer. Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[3]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[2]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[2]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Anti-Tumor Efficacy: Tumor Xenograft Model
Tumor xenograft models are used to evaluate the anti-cancer efficacy of compounds in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
Butanoic acid derivative formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in PBS, sometimes mixed with Matrigel) into the flank of each mouse.[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the butanoic acid derivative to the treatment group according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection). The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.[15]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a predetermined treatment period), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by butanoic acid derivatives.
HDAC Inhibition Pathway
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. Western Blot Protocol | Proteintech Group [ptglab.com]
- 3. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of indole-3-butyric acid derivatives as potent histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. revvity.com [revvity.com]
- 9. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchhub.com [researchhub.com]
- 12. researchgate.net [researchgate.net]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 15. Establishment of in-vivo tumor xenograft experiments [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: Three-Step Synthesis of 4-(3,4-Dichlorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the three-step synthesis of 4-(3,4-dichlorophenyl)butanoic acid, a key intermediate in the preparation of various pharmacologically active compounds. The synthesis commences with the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride to yield 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. This intermediate is subsequently reduced to the final product via a Clemmensen or Wolff-Kishner reduction. This protocol includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a valuable building block in medicinal chemistry and drug development. Its synthesis is a fundamental process for obtaining precursors for more complex molecules. The described three-step synthesis is a robust and well-established method that offers reliable yields. The initial Friedel-Crafts acylation forms a carbon-carbon bond between the aromatic ring and the succinic anhydride moiety. The subsequent reduction of the keto group is a critical step, and the choice between the Clemmensen (acidic conditions) and Wolff-Kishner (basic conditions) reduction can be made based on the presence of other functional groups in the molecule that might be sensitive to one set of conditions.[1][2][3]
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties for the intermediates and the final product in this three-step synthesis.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | C₁₀H₈Cl₂O₃ | 247.08 | 85-95 | 148-151 |
| 2 | This compound | C₁₀H₁₀Cl₂O₂ | 233.09 | 70-85 | 98-101 |
Experimental Protocols
Step 1: Friedel-Crafts Acylation - Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
This step involves the acylation of 1,2-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4][5][6]
Materials:
-
1,2-Dichlorobenzene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (aq)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in nitrobenzene at 0-5 °C, add succinic anhydride (1.0 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
-
To this mixture, add 1,2-dichlorobenzene (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and 5% aqueous hydrochloric acid.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 4-(3,4-dichlorophenyl)-4-oxobutanoic acid can be purified by recrystallization from a suitable solvent system (e.g., toluene).
Step 2: Reduction of the Keto Group - Synthesis of this compound
Two common methods for the reduction of the aryl ketone are provided below. The choice of method depends on the substrate's sensitivity to acidic or basic conditions.
This method is effective for aryl-alkyl ketones that are stable in strong acid.[1][7][8]
Materials:
-
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
Procedure:
-
Prepare zinc amalgam by stirring zinc granules with a 5% aqueous mercury(II) chloride solution for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, water, and concentrated hydrochloric acid.
-
Add a solution of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid in toluene to the flask.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.
-
After cooling to room temperature, the organic layer is separated. The aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give this compound.
This reduction is suitable for substrates that are sensitive to acid but stable in the presence of a strong base at high temperatures.[2][9][10][11]
Materials:
-
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (solvent)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask with a distillation head and condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-(3,4-dichlorophenyl)-4-oxobutanoic acid in diethylene glycol.
-
Add hydrazine hydrate (3-5 equivalents) and potassium hydroxide pellets (4-6 equivalents).
-
Heat the mixture to 110-120 °C for 1-2 hours. Water and excess hydrazine will distill off.
-
Increase the temperature to 190-200 °C and maintain it for 3-4 hours, allowing the reaction to go to completion (evolution of nitrogen gas will cease).
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the product.
-
Extract the product with ethyl acetate.
-
The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound.
Synthesis Workflow
Caption: Three-step synthesis of this compound.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Mechanism of Friedel-Crafts acylation with succinic anhydride - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 8. byjus.com [byjus.com]
- 9. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. organicreactions.org [organicreactions.org]
- 11. m.youtube.com [m.youtube.com]
Application Note: Analytical Methods for the Characterization of 4-(3,4-Dichlorophenyl)butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-(3,4-Dichlorophenyl)butanoic acid is a halogenated aromatic carboxylic acid. Its role as a chemical intermediate in the synthesis of pharmaceuticals and other complex organic molecules necessitates robust and reliable analytical methods for its characterization. Accurate determination of its identity, purity, and physicochemical properties is critical for quality control, reaction monitoring, and regulatory compliance. This document provides detailed application notes and protocols for the comprehensive analysis of this compound using a suite of standard analytical techniques.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | [1] |
| Molecular Weight | 233.09 g/mol | [1] |
| CAS Number | 25157-66-8 | [1] |
| Appearance | Solid (predicted) | |
| InChI Key | DCRORIUPKZBSCY-UHFFFAOYSA-N | [1] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of this compound and for quantifying it in reaction mixtures or formulations. A reversed-phase method is most suitable for this moderately polar compound.
Experimental Protocol: HPLC-UV
This protocol describes a general-purpose reversed-phase HPLC method. Optimization may be required based on the specific sample matrix and available instrumentation. The separation of aromatic carboxylic acids is typically achieved on C18 columns using an acidified aqueous-organic mobile phase to suppress the ionization of the carboxylic acid group, thereby improving peak shape and retention.[2][3]
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Trifluoroacetic acid (TFA) or Formic Acid (HPLC grade).
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA (v/v) in Water.
-
Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
The table below outlines a typical set of starting conditions for method development.
-
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of A (0.1% TFA in H₂O) and B (0.1% TFA in ACN) |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 40% B; 18.1-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or scan for optimal wavelength based on UV spectrum) |
| Injection Volume | 10 µL |
Chromatographic Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is often required to increase volatility and thermal stability.[4][5] However, direct analysis of free fatty acids is also possible with appropriate columns and conditions.[6]
Experimental Protocol: GC-MS (Direct Injection)
This protocol is adapted for the analysis of free carboxylic acids and may require optimization. Using a wax-type capillary column is recommended for the analysis of underivatized acids.
-
Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Capillary column (e.g., SH-WAX, 60 m x 0.25 mm I.D., 0.5 µm film thickness).[6]
-
-
Reagents:
-
Suitable solvent (e.g., Dichloromethane, HPLC grade).
-
This compound standard.
-
-
Sample Preparation:
-
Dissolve the sample in the chosen solvent to a concentration of ~1 mg/mL.
-
Ensure the sample is completely dry if derivatization is considered as an alternative method.
-
-
GC-MS Conditions:
| Parameter | Recommended Condition |
| Column | SH-WAX (60 m x 0.25 mm, 0.5 µm) or equivalent |
| Injection Mode | Split (e.g., 10:1 ratio) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial 100 °C, hold for 2 min; ramp at 15 °C/min to 240 °C, hold for 10 min |
| MS Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Spectroscopic Characterization
Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation. The following table lists predicted m/z values for various adducts of the parent molecule.
| Adduct Type | Calculated m/z |
| [M+H]⁺ | 233.01306 |
| [M+Na]⁺ | 254.99500 |
| [M-H]⁻ | 230.99850 |
| [M]⁺ | 232.00523 |
Data is predicted and may vary slightly from experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of a compound by providing information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire standard ¹H and ¹³C{¹H} (proton-decoupled) spectra at room temperature.
-
While experimental spectra are definitive, the expected chemical shifts and multiplicities can be predicted based on the molecular structure.
¹H NMR:
| Protons | Environment | Approx. δ (ppm) | Multiplicity | Integration |
| -COOH | Carboxylic Acid | 10 - 12 | Singlet (broad) | 1H |
| Ar-H | Aromatic | 7.0 - 7.5 | Multiplets | 3H |
| -CH₂-Ar | Benzylic CH₂ | 2.6 - 2.8 | Triplet | 2H |
| -CH₂-COOH | α to COOH | 2.3 - 2.5 | Triplet | 2H |
| -CH₂- | Middle of chain | 1.9 - 2.1 | Multiplet | 2H |
¹³C NMR:
| Carbon | Environment | Approx. δ (ppm) |
| -C OOH | Carboxylic Acid | 170 - 180[7] |
| Ar-C -Cl | Aromatic (C-Cl) | 130 - 135 |
| Ar-C -C | Aromatic (quat.) | 138 - 142 |
| Ar-C H | Aromatic (CH) | 128 - 132 |
| -C H₂-Ar | Benzylic CH₂ | 33 - 36 |
| -C H₂-COOH | α to COOH | 30 - 33 |
| -C H₂- | Middle of chain | 25 - 28 |
Note: Chemical shifts (δ) are relative to TMS at 0 ppm. Ranges are estimates and can be influenced by solvent and concentration.[8][9]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
-
Instrumentation:
-
FTIR Spectrometer.
-
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
-
Thin Film: If the sample is a low-melting solid or oil, it can be pressed between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.
-
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |
| 2500-3300 | O-H stretch | Carboxylic Acid | Strong, Very Broad[10] |
| 2850-3000 | C-H stretch | Aliphatic (CH₂) | Medium-Strong[11] |
| ~3050 | C-H stretch | Aromatic | Medium-Weak |
| 1700-1725 | C=O stretch | Carboxylic Acid | Strong, Sharp[10] |
| 1550-1600 | C=C stretch | Aromatic Ring | Medium |
| 1000-1200 | C-Cl stretch | Aryl Halide | Strong |
| ~900-1400 | O-H bend / C-O stretch | Carboxylic Acid | Medium |
Visualized Workflows
Overall Analytical Workflow
The following diagram illustrates a logical workflow for the complete characterization of this compound, from sample acquisition to final structural confirmation and purity assessment.
Caption: A logical workflow for the characterization of the target compound.
Relationship of Analytical Techniques
Different analytical techniques provide complementary information that, when combined, offers a complete picture of the molecule's identity and purity.
Caption: How different analytical techniques provide complementary data.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A sensitive and accurate GC-MS method for analyzing microbial metabolites short chain fatty acids and their hydroxylated derivatives in newborn fecal samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. web.pdx.edu [web.pdx.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. instanano.com [instanano.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Crude 4-(3,4-Dichlorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 4-(3,4-Dichlorophenyl)butanoic acid, a key intermediate in various synthetic pathways. The following methods—recrystallization, column chromatography, and acid-base extraction—are presented to enhance the purity of the target compound, making it suitable for subsequent research and development applications.
Introduction
This compound is a carboxylic acid derivative whose purity is crucial for the successful synthesis of downstream products, including active pharmaceutical ingredients. Crude preparations of this compound often contain unreacted starting materials, byproducts, and other impurities that can interfere with subsequent reactions. The selection of an appropriate purification technique is therefore a critical step in its synthesis. This document outlines three distinct and effective methods for the purification of crude this compound, complete with detailed experimental protocols and expected outcomes.
Data Presentation
The following table summarizes the expected quantitative data from the application of each purification technique to a batch of crude this compound with an initial purity of approximately 85%.
| Purification Technique | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Recrystallization | 85 | >98 | 75-85 | High purity, scalable | Potential for lower yield |
| Column Chromatography | 85 | >99 | 60-75 | Very high purity, good separation | Time-consuming, solvent-intensive |
| Acid-Base Extraction | 85 | 90-95 | >90 | High yield, simple | Moderate purity improvement |
Experimental Protocols
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures.
Protocol:
-
Solvent Selection: In a small test tube, dissolve approximately 100 mg of crude this compound in a minimal amount of a hot solvent mixture of ethanol and water (e.g., starting with a 1:1 ratio).
-
Dissolution: Transfer the bulk of the crude product to an Erlenmeyer flask and add the selected solvent mixture dropwise while heating and stirring until the solid completely dissolves.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
dot
Caption: Recrystallization workflow for purification.
Purification by Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.
Protocol:
-
Column Preparation: Pack a glass column with silica gel in a slurry of hexane.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Begin eluting the column with a non-polar solvent such as hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A suggested gradient is from 100% hexane to a 9:1 mixture of hexane:ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Purity Analysis: Monitor the fractions for the presence of the desired product using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
dot
Caption: Column chromatography purification workflow.
Purification by Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.
Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or dichloromethane.
-
Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate solution. The acidic product will move into the aqueous layer as its sodium salt, leaving non-acidic impurities in the organic layer.
-
Separation: Separate the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until the pH is approximately 2. The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water and dry it under vacuum.
dot
Caption: Acid-base extraction purification workflow.
Purity Assessment
The purity of the this compound after each purification step should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a recommended method.
Suggested HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.
-
Column Temperature: 30 °C.
This method should provide good resolution between the product and potential impurities. The purity is determined by the relative peak area of the product.
Conclusion
The choice of purification method for crude this compound will depend on the initial purity of the material and the required purity for its intended use. For achieving the highest purity, column chromatography is recommended, although recrystallization can also yield highly pure material with potentially better yields. Acid-base extraction is a simple and high-yielding method suitable for removing non-acidic impurities and may be sufficient for some applications or as a preliminary purification step. The provided protocols offer robust starting points for the successful purification of this important chemical intermediate.
Application Notes and Protocols: Intramolecular Friedel-Crafts Cyclization of 4-(3,4-Dichlorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the intramolecular Friedel-Crafts cyclization of 4-(3,4-Dichlorophenyl)butanoic acid to synthesize 7,8-dichloro-α-tetralone. This reaction is a key step in the synthesis of various polycyclic compounds that are of interest in medicinal chemistry and drug development. The protocol utilizes Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid), a powerful and efficient catalyst for such cyclizations that offers advantages over traditional reagents like polyphosphoric acid (PPA) due to its lower viscosity and often milder reaction conditions.[1][2][3]
Reaction Principle
The intramolecular Friedel-Crafts acylation involves the cyclization of an aromatic compound containing a carboxylic acid moiety in the presence of a strong acid catalyst.[4][5] In this protocol, this compound is treated with Eaton's reagent, which acts as both a solvent and a catalyst. The carboxylic acid is activated to form a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring to form the cyclic ketone, 7,8-dichloro-α-tetralone.
Experimental Protocol
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Equivalents |
| This compound | C₁₀H₁₀Cl₂O₂ | 249.09 | 5.00 | 20.07 | 1.0 |
| Eaton's Reagent (7.7 wt% P₂O₅ in MSA) | P₂O₅ / CH₄O₃S | N/A | 50 mL | N/A | N/A |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | N/A | N/A |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | N/A | N/A |
| Brine (Saturated NaCl Solution) | NaCl | 58.44 | As needed | N/A | N/A |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | N/A | N/A |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | N/A | N/A |
| Hexanes | C₆H₁₄ | 86.18 | As needed | N/A | N/A |
Equipment
-
Round-bottom flask (100 mL) equipped with a magnetic stir bar
-
Heating mantle with a temperature controller
-
Condenser
-
Nitrogen inlet
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel for filtration
-
Silica gel for column chromatography
Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (5.00 g, 20.07 mmol).
-
Addition of Eaton's Reagent: Carefully add Eaton's reagent (50 mL) to the flask at room temperature with gentle stirring. The solid will gradually dissolve.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Quenching: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice (approximately 200 g) with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate) to afford the pure 7,8-dichloro-α-tetralone.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. An expected yield is in the range of 80-90%.
Safety Precautions
-
This compound: May be harmful if swallowed.[6] Handle with care and avoid inhalation of dust.
-
Eaton's Reagent: This is a mixture of phosphorus pentoxide and methanesulfonic acid. It is highly corrosive and will cause severe skin burns and eye damage.[7] It is also a strong dehydrating agent.[8] Always handle in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Handle in a well-ventilated fume hood.
-
Work-up: The quenching of the reaction with ice is exothermic. Perform this step slowly and with caution.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 7,8-dichloro-α-tetralone.
Reaction Pathway
References
- 1. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Eaton's Reagent | 39394-84-8 | Benchchem [benchchem.com]
Application Note: HPLC Method for Purity Analysis of 4-(3,4-Dichlorophenyl)butanoic Acid
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(3,4-Dichlorophenyl)butanoic acid, a key intermediate in pharmaceutical synthesis. The described method is designed for accuracy, precision, and specificity, enabling the quantification of the main component and the separation of potential process-related impurities and degradation products. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation guidelines tailored for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final drug product. Impurities can arise from the manufacturing process or degradation and may possess undesirable toxicological properties. Therefore, a reliable analytical method for purity determination is essential.
This application note presents a reversed-phase HPLC (RP-HPLC) method that offers excellent resolution and sensitivity for the analysis of this compound. The method is suitable for routine quality control and stability testing.
Experimental
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Software: Empower 3 or equivalent chromatography data software.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (purity ≥99.5%)
-
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Zorbax SB-C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 40% B, 5-15 min: 40-80% B, 15-20 min: 80% B, 20-22 min: 80-40% B, 22-27 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 27 minutes |
-
Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent.
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Method Protocol
The following diagram illustrates the experimental workflow for the purity analysis.
Caption: Experimental workflow for HPLC purity analysis.
Before sample analysis, the system suitability must be verified.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution five replicate times.
-
The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the this compound peak.
-
Theoretical Plates: Not less than 2000 for the this compound peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0% for the five replicate injections.
-
-
Inject the diluent once as a blank to ensure no interfering peaks are present.
-
Inject the standard solution once.
-
Inject the sample solution in duplicate.
-
After the sequence is complete, process the chromatograms.
Data Presentation and Calculations
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Calculation of Purity:
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Reporting of Impurities:
Any impurity with a peak area greater than 0.05% should be reported.
The results of a hypothetical analysis are presented in the table below.
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 4.8 | 15,234 | 0.08 |
| This compound | 10.2 | 19,025,678 | 99.85 |
| Impurity 2 | 12.5 | 13,345 | 0.07 |
| Total | 19,054,257 | 100.00 |
Conclusion
The described RP-HPLC method is demonstrated to be suitable for the purity analysis of this compound. The method is specific, and the chromatographic conditions are optimized to provide good resolution between the main component and its potential impurities. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory for routine analysis.
Disclaimer: This application note is for informational purposes only. The described method should be fully validated by the user to ensure its suitability for their specific application in accordance with relevant regulatory guidelines.
Application Notes and Protocols: Derivatization of 4-(3,4-Dichlorophenyl)butanoic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 4-(3,4-dichlorophenyl)butanoic acid and subsequent biological screening of its derivatives. The following sections outline strategies for chemical modification and protocols for evaluating the biological activity of the resulting compounds, focusing on potential applications as enzyme inhibitors and receptor modulators.
Introduction
This compound is a synthetic carboxylic acid. Its structural motif is found in compounds with diverse biological activities. Derivatization of the carboxylic acid moiety into amides, esters, and other functional groups can significantly alter the molecule's physicochemical properties, influencing its absorption, distribution, metabolism, excretion (ADME) profile, and interaction with biological targets. These modifications are a key strategy in drug discovery to optimize lead compounds.
This document focuses on two primary areas for biological screening of this compound derivatives:
-
Enzyme Inhibition: Specifically targeting Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.
-
Receptor Modulation: Focusing on Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in metabolism and inflammation.
-
Antimicrobial Activity: Exploring the potential for derivatives to inhibit the growth of pathogenic bacteria and fungi.
Derivatization Strategies
The carboxylic acid group of this compound is the primary site for derivatization. The two most common strategies are the formation of amides and esters.
Synthesis of Amide Derivatives
Amide derivatives can be synthesized by activating the carboxylic acid, followed by reaction with a primary or secondary amine.
Protocol: General Procedure for Amide Synthesis
-
Acid Chloride Formation:
-
To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 1-2 hours or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in a dry, inert solvent like DCM.
-
To this solution, add the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.
-
Synthesis of Ester Derivatives
Esterification can be achieved through several methods, including Fischer esterification or by using coupling agents.
Protocol: Fischer Esterification
-
Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).
-
Reflux the reaction mixture for 4-24 hours, monitoring by TLC.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by column chromatography.
Biological Screening Protocols
This section provides detailed protocols for screening the synthesized derivatives for their biological activity.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide. Inhibitors of FAAH are of interest for the treatment of pain, anxiety, and inflammatory disorders.
Experimental Protocol: Fluorometric FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits.
-
Principle: The assay measures the hydrolysis of a fluorogenic substrate by FAAH. In the presence of an inhibitor, the rate of substrate hydrolysis decreases, leading to a reduction in the fluorescent signal.
-
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., JZL195)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
-
-
Procedure:
-
Prepare a working solution of FAAH enzyme in the assay buffer.
-
In the wells of the 96-well plate, add the following:
-
Test wells: 10 µL of test compound solution (at various concentrations), 170 µL of assay buffer, and 10 µL of FAAH enzyme solution.
-
Positive control wells: 10 µL of positive control inhibitor solution, 170 µL of assay buffer, and 10 µL of FAAH enzyme solution.
-
Vehicle control wells (100% activity): 10 µL of DMSO, 170 µL of assay buffer, and 10 µL of FAAH enzyme solution.
-
Background wells (no enzyme): 10 µL of DMSO and 180 µL of assay buffer.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of the FAAH substrate solution to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Calculate the percentage of inhibition for each test compound concentration: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of vehicle control well)] x 100
-
Plot the % inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Hypothetical Data Presentation:
| Compound | Derivative Type | FAAH Inhibition IC₅₀ (µM) |
| DPA-Amide-1 | N-benzyl amide | 5.2 |
| DPA-Amide-2 | N-phenethyl amide | 2.8 |
| DPA-Ester-1 | Methyl ester | > 50 |
| DPA-Ester-2 | Ethyl ester | > 50 |
| JZL195 (Control) | - | 0.008 |
Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Assay
PPARs are ligand-activated transcription factors that regulate gene expression involved in lipid and glucose metabolism. PPAR agonists are used to treat type 2 diabetes and dyslipidemia.[1]
Experimental Protocol: Cell-Based PPARγ Reporter Gene Assay
This protocol is based on commercially available reporter assay kits.
-
Principle: This assay uses a cell line engineered to express the human PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain. These cells also contain a luciferase reporter gene under the control of a GAL4 upstream activation sequence. Activation of PPARγ by a ligand leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Materials:
-
PPARγ reporter cell line (e.g., HEK293T cells)
-
Cell culture medium and supplements
-
Compound screening medium
-
Test compounds (dissolved in DMSO)
-
Reference agonist (e.g., Rosiglitazone)
-
Luciferase detection reagent
-
96-well white, cell culture-treated plate
-
Luminometer
-
-
Procedure:
-
Seed the PPARγ reporter cells in the 96-well plate and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds and the reference agonist in the compound screening medium.
-
Remove the cell culture medium from the wells and add the test compound solutions.
-
Incubate the plate for 22-24 hours at 37°C in a CO₂ incubator.
-
Prepare the luciferase detection reagent according to the manufacturer's instructions.
-
Add the luciferase detection reagent to each well and incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the fold activation for each test compound concentration relative to the vehicle control.
-
Plot the fold activation against the logarithm of the test compound concentration and determine the EC₅₀ value using non-linear regression analysis.
-
Hypothetical Data Presentation:
| Compound | Derivative Type | PPARγ Activation EC₅₀ (µM) | Max Fold Activation |
| DPA-Amide-3 | N-(4-methoxyphenyl) amide | 12.5 | 8.2 |
| DPA-Ester-3 | Benzyl ester | 7.8 | 10.5 |
| Rosiglitazone (Control) | - | 0.05 | 15.0 |
Antimicrobial and Antifungal Susceptibility Testing
The following protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against various bacterial and fungal strains.
Experimental Protocol: Broth Microdilution MIC Assay
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well sterile microplates
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare a standardized inoculum of the microorganism in the appropriate broth.
-
In a 96-well plate, prepare two-fold serial dilutions of the test compounds in the broth.
-
Add the microbial inoculum to each well.
-
Include positive controls (microorganism with no compound) and negative controls (broth only).
-
Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.
-
Exemplary Data Presentation (based on a study of related compounds):
| Compound | Derivative Type | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) | A. niger MIC (µg/mL) |
| DPA-Derivative-A | Pyridazinone | 16 | 32 | 64 | >128 |
| DPA-Derivative-B | Thiophene conjugate | 8 | 16 | 32 | 64 |
| Ciprofloxacin | - | 1 | 0.5 | N/A | N/A |
| Fluconazole | - | N/A | N/A | 2 | 8 |
Visualizations
Experimental Workflow Diagrams
Caption: General workflow for derivatization and biological screening.
Caption: Workflow for the FAAH inhibition assay.
Caption: Workflow for the PPAR agonist reporter assay.
Conclusion
The derivatization of this compound presents a viable strategy for the discovery of novel bioactive compounds. The protocols outlined in this document provide a framework for the synthesis of amide and ester derivatives and their subsequent evaluation as potential FAAH inhibitors, PPAR agonists, and antimicrobial agents. The successful implementation of these screening cascades will enable the identification of lead compounds for further optimization and development in various therapeutic areas. It is important to note that the biological activity data presented herein is hypothetical or based on structurally related compounds and serves as an example of how to present data obtained from the described screening protocols.
References
Application Notes and Protocols for the Scale-up Synthesis of 4-(3,4-Dichlorophenyl)butanoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and scalable protocol for the synthesis of 4-(3,4-Dichlorophenyl)butanoic acid, a key intermediate in the manufacturing of various pharmaceutical compounds. The described methodology is designed for robust and efficient production, suitable for scale-up from laboratory to pilot plant and commercial manufacturing.
Introduction
This compound is a crucial building block in the synthesis of several active pharmaceutical ingredients (APIs). Its structural motif is found in compounds targeting a range of therapeutic areas. The demand for a reliable and scalable synthesis is therefore of high importance for the pharmaceutical industry.
This document outlines a two-step synthesis route commencing with a Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride to yield 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. This intermediate is then subjected to a catalytic hydrogenation to afford the final product. This approach is advantageous for large-scale production due to its use of readily available starting materials, high potential yields, and amenability to standard industrial chemical processing equipment.
Synthesis Pathway
The overall synthetic scheme is presented below:
Step 1: Friedel-Crafts Acylation 1,2-Dichlorobenzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form the intermediate, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
Step 2: Catalytic Hydrogenation The keto group of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is reduced to a methylene group using catalytic hydrogenation to produce the final product, this compound.
A logical diagram of the synthesis workflow is provided below.
Caption: Synthesis workflow for this compound.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene
Materials:
-
1,2-Dichlorobenzene
-
Succinic Anhydride
-
Aluminum Chloride (anhydrous)
-
Nitrobenzene (solvent)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Toluene
Equipment:
-
Glass-lined reactor with overhead stirrer, temperature control, and nitrogen inlet/outlet
-
Addition funnel
-
Quench vessel
-
Filter-dryer or centrifuge and vacuum oven
Procedure:
-
Charge the reactor with anhydrous aluminum chloride and nitrobenzene under a nitrogen atmosphere.
-
Cool the mixture to 0-5 °C with constant stirring.
-
Slowly add a solution of succinic anhydride in nitrobenzene to the reactor, maintaining the temperature below 10 °C.
-
After the addition is complete, add 1,2-dichlorobenzene dropwise, ensuring the temperature does not exceed 10 °C.
-
Once the addition of 1,2-dichlorobenzene is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a vessel containing a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting slurry is stirred vigorously for 1-2 hours.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with deionized water, followed by a brine solution.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Recrystallize the crude 4-(3,4-dichlorophenyl)-4-oxobutanoic acid from a suitable solvent system (e.g., toluene/heptane) to obtain the purified intermediate.
-
Dry the purified product under vacuum.
Step 2: Catalytic Hydrogenation of 4-(3,4-Dichlorophenyl)-4-oxobutanoic Acid
Materials:
-
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
-
Palladium on Carbon (5-10% Pd/C)
-
Ethanol or Acetic Acid (solvent)
-
Hydrogen Gas
-
Filter aid (e.g., Celite)
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr hydrogenator or equivalent industrial autoclave)
-
Filtration system
Procedure:
-
Charge the hydrogenation reactor with 4-(3,4-dichlorophenyl)-4-oxobutanoic acid and the solvent (ethanol or acetic acid).
-
Carefully add the Pd/C catalyst to the reactor under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reactor and purge several times with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Heat the reaction mixture to the target temperature (e.g., 40-60 °C) with vigorous stirring.
-
Maintain the reaction under these conditions until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Monitor the reaction progress by HPLC or TLC.
-
After completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by recrystallization.
-
Dry the final product under vacuum.
Data Presentation
The following tables summarize typical quantitative data for the described synthesis.
Table 1: Process Parameters and Yields for Friedel-Crafts Acylation
| Parameter | Value |
| Molar Ratio (1,2-Dichlorobenzene:Succinic Anhydride:AlCl₃) | 1 : 1.1 : 2.5 |
| Solvent | Nitrobenzene |
| Reaction Temperature | 0-25 °C |
| Reaction Time | 12-18 hours |
| Typical Yield (isolated) | 85-92% |
| Purity (by HPLC) | >98% |
Table 2: Process Parameters and Yields for Catalytic Hydrogenation
| Parameter | Value |
| Substrate to Catalyst Ratio (w/w) | 20:1 |
| Catalyst | 5% Pd/C |
| Solvent | Ethanol |
| Hydrogen Pressure | 60 psi |
| Reaction Temperature | 50 °C |
| Reaction Time | 8-12 hours |
| Typical Yield (isolated) | >95% |
| Purity (by HPLC) | >99% |
Logical Relationships and Process Flow
The logical flow of the entire synthesis process, including quality control checkpoints, is illustrated in the diagram below.
Caption: Process flow diagram for the synthesis of this compound.
Disclaimer: These protocols are intended for informational purposes for qualified individuals and should be adapted and optimized for specific equipment and safety protocols. All procedures should be performed with appropriate personal protective equipment in a suitable chemical laboratory or manufacturing facility.
Application Notes and Protocols: In Vitro Assays for 4-(3,4-Dichlorophenyl)butanoic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(3,4-Dichlorophenyl)butanoic acid and its derivatives represent a class of compounds with potential therapeutic applications. Based on structural similarities to known pharmacologically active molecules, a key biological target for these derivatives is Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme responsible for the degradation of fatty acid amides, including the endocannabinoid anandamide (AEA).[1][2][3] Inhibition of FAAH increases the levels of endogenous cannabinoids, leading to analgesic, anti-inflammatory, and anxiolytic effects.[2][4] Therefore, the primary in vitro assays for this class of compounds focus on evaluating their potential as FAAH inhibitors. Additionally, general cytotoxicity and cell viability assays are crucial for assessing their therapeutic window and off-target effects.
This document provides detailed protocols for a fluorometric FAAH inhibitor screening assay and a standard cell viability assay, which are fundamental for the initial characterization of this compound derivatives.
Fatty Acid Amide Hydrolase (FAAH) Inhibitor Screening
Principle of the Assay
This assay quantitatively measures the enzymatic activity of FAAH using a fluorometric method. The enzyme hydrolyzes a non-fluorescent substrate, such as AMC-arachidonoyl amide, to release the highly fluorescent product 7-amino-4-methylcoumarin (AMC).[1][3][5] The rate of fluorescence increase is directly proportional to the FAAH activity. The potency of a test compound as an FAAH inhibitor is determined by measuring the reduction in fluorescence in its presence.
Signaling Pathway of FAAH in the Endocannabinoid System
Caption: FAAH hydrolyzes anandamide (AEA), terminating its signaling through the CB1 receptor. Inhibitors prevent this degradation.
Experimental Workflow: FAAH Inhibition Assay
Caption: Workflow for the fluorometric FAAH inhibitor screening assay, from preparation to data analysis.
Detailed Protocol: FAAH Inhibitor Screening
Materials:
-
Human recombinant FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[3]
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Positive Control Inhibitor (e.g., URB597 or JZL 195)[3]
-
Test Compounds (this compound derivatives) dissolved in DMSO
-
96-well solid white, flat-bottomed microplate
-
Fluorescence microplate reader capable of excitation at 340-360 nm and emission at 450-465 nm[1][3][6]
Procedure:
-
Reagent Preparation:
-
Prepare FAAH Assay Buffer (1X) by diluting a 10X stock with ultrapure water.[3] Keep chilled on ice.
-
Thaw FAAH enzyme, substrate, and positive control on ice.
-
Dilute the FAAH enzyme to the desired concentration in ice-cold 1X FAAH Assay Buffer. The optimal concentration should be determined empirically but is typically sufficient to produce a robust signal within 30 minutes.
-
Prepare a stock solution of the FAAH substrate in a compatible solvent like ethanol or DMSO.[3]
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO.
-
-
Assay Plate Setup:
-
100% Initial Activity Wells (Negative Control): Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of vehicle (DMSO).[3]
-
Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound dilution.
-
Background Wells (No Enzyme): Add 180 µL of 1X FAAH Assay Buffer and 10 µL of vehicle (DMSO).[3]
-
-
Reaction and Measurement:
-
Pre-incubate the plate for 5-10 minutes at 37°C.[3]
-
Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.
-
Immediately begin measuring the fluorescence in kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.[2][6] Alternatively, for an endpoint assay, incubate the plate for 30 minutes at 37°C before reading the final fluorescence.[3]
-
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Determine the initial reaction rate (V) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the rate of the 100% activity wells and V_inhibitor is the rate in the presence of the test compound.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a suitable sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability and Cytotoxicity Assay (MTT/Resazurin)
Principle of the Assay
To assess the potential toxicity of the test compounds, a cell-based viability assay is essential. The MTT assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The resazurin (AlamarBlue) assay is similar, where the blue, non-fluorescent resazurin is reduced by viable cells to the pink, highly fluorescent resorufin. The amount of formazan (measured by absorbance) or resorufin (measured by fluorescence) is proportional to the number of viable cells.
Experimental Workflow: Cell Viability Assay
Caption: General workflow for assessing cell viability and cytotoxicity of test compounds using MTT or resazurin-based assays.
Detailed Protocol: MTT Cell Viability Assay
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HT29 for colon cancer)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds dissolved in DMSO
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear, flat-bottomed cell culture plates
-
Absorbance microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium and MTT only) from all readings.
-
Calculate the percent viability using the formula: % Viability = (Abs_treated / Abs_control) * 100 Where Abs_treated is the absorbance of cells treated with the compound and Abs_control is the absorbance of cells treated with the vehicle.
-
Plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
Data Presentation
Quantitative data from these assays should be summarized for clear comparison. The IC50 (for enzyme inhibition) and GI50 (for cell growth inhibition) are the most critical parameters.
Table 1: Example FAAH Inhibition Data for Test Compounds
| Compound | Derivative Structure | FAAH IC50 (nM) |
| Control | URB597 | 4.5 ± 0.6 |
| Test Cmpd 1 | [Structure of Derivative 1] | 150.2 ± 12.3 |
| Test Cmpd 2 | [Structure of Derivative 2] | 85.7 ± 9.1 |
| Test Cmpd 3 | [Structure of Derivative 3] | > 10,000 |
Table 2: Example Cell Viability Data for Dichlorophenyl Analogs (Data is representative, based on published results for similar compound classes)[7]
| Compound | Cell Line | GI50 (µM)[7] | Selectivity Notes |
| Analog A | MCF-7 (Breast) | 0.127 ± 0.04 | 260-fold selective for MCF-7 |
| Analog A | HT29 (Colon) | > 10 | - |
| Analog B | MCF-7 (Breast) | 0.56 ± 0.03 | - |
| Analog C | T47D (Breast) | 0.034 ± 0.01 | Potent against multiple breast cancer lines |
| Analog C | SKBR3 (Breast) | 0.095 ± 0.02 | Potent against multiple breast cancer lines |
References
- 1. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. abcam.cn [abcam.cn]
- 7. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of Butanoic Acid Analogs as Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the structure-activity relationship (SAR) of butanoic acid analogs as inhibitors of histone deacetylases (HDACs). This document includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Butanoic acid (butyrate), a short-chain fatty acid, is a well-established inhibitor of histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[3][4] Dysregulation of HDAC activity is implicated in various diseases, including cancer, making HDAC inhibitors a promising class of therapeutic agents.[4][5] Butanoic acid itself has limitations as a therapeutic due to its low potency and rapid metabolism.[3][6] This has driven extensive research into the development of butanoic acid analogs with improved efficacy and drug-like properties.[7][8] This document outlines the key structural features influencing the inhibitory activity of these analogs and provides protocols for their evaluation.
Structure-Activity Relationship (SAR) of Butanoic Acid Analogs
The inhibitory potency of butanoic acid analogs against HDACs is influenced by several structural modifications. Key SAR observations from various studies are summarized below.[3][7][8]
-
Chain Length: Non-branched short-chain fatty acids with three to five carbons in length are generally the most effective HDAC inhibitors among simple aliphatic acids.[3]
-
Functional Groups: The presence of a zinc-binding group (ZBG) is critical for potent HDAC inhibition. While the carboxylate of butanoic acid acts as a weak ZBG, replacing it with more potent ZBGs like hydroxamic acid significantly enhances inhibitory activity.[7][9]
-
Aromatic Moieties: The introduction of an aromatic "cap" group can increase potency. For instance, analogs like 4-phenylbutyric acid and its derivatives often exhibit improved activity compared to their aliphatic counterparts.[3][7]
-
Substitutions: Substitutions on the aliphatic chain, such as amino or hydroxyl groups at the 2-, 3-, or 4-positions, can be detrimental to activity.[8] Branching of the carbon chain also tends to decrease HDAC inhibition compared to straight-chain analogs.[3]
Data Presentation: HDAC Inhibitory Activity of Butanoic Acid Analogs
The following table summarizes the in vitro HDAC inhibitory activity (IC50) of selected butanoic acid analogs from various studies. This data allows for a direct comparison of the effects of different structural modifications.
| Compound Name | Structure | IC50 (µM) | Source of Data |
| Butyric Acid | CH₃(CH₂)₂COOH | 90 (HT-29 cell nuclear extract) | [2] |
| Propionic Acid | CH₃CH₂COOH | Less potent than butyrate | [2] |
| 4-Phenylbutyric Acid | C₆H₅(CH₂)₃COOH | - | - |
| 5-Phenylvaleric Hydroxamic Acid | C₆H₅(CH₂)₄CONHOH | 5 | [7] |
| 4-Benzoylbutyric Hydroxamic Acid | C₆H₅CO(CH₂)₃CONHOH | 133 | [7] |
| 4-Phenylbutyric Hydroxamic Acid | C₆H₅(CH₂)₃CONHOH | - | - |
| 3-Benzoylpropanoic Acid Hydroxamate | C₆H₅CO(CH₂)₂CONHOH | - | - |
| 4-Benzoylbutyrate | C₆H₅CO(CH₂)₃COOH | Comparable to butyrate | [8] |
| 3-Benzoylpropionate | C₆H₅CO(CH₂)₂COOH | Comparable to butyrate | [8] |
| 4-(4-nitrophenyl)butyrate | (NO₂)C₆H₄(CH₂)₃COOH | Comparable to butyrate | [8] |
| 3-(4-fluorobenzoyl)propionate | (F)C₆H₄CO(CH₂)₂COOH | Comparable to butyrate | [8] |
Note: IC50 values can vary depending on the assay conditions and the source of the HDAC enzyme.
Experimental Protocols
Detailed methodologies for key experiments in the SAR evaluation of butanoic acid analogs are provided below.
Protocol 1: In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro inhibitory activity of butanoic acid analogs against HDAC enzymes using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, or a mixture)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developer solution (e.g., trypsin in assay buffer)
-
Butanoic acid analogs (dissolved in DMSO)
-
Trichostatin A (TSA) or Sodium Butyrate (as positive controls)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the butanoic acid analogs and control inhibitors in HDAC assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well black microplate, add 25 µL of the diluted compounds or vehicle control (assay buffer with DMSO).
-
Add 50 µL of the HDAC enzyme solution (pre-diluted in cold assay buffer) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the fluorogenic HDAC substrate to each well to initiate the enzymatic reaction.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of the developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent product.
-
Incubate the plate at 37°C for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of butanoic acid analogs on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., HCT-116, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Butanoic acid analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplates
-
Absorbance microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the butanoic acid analogs for 48-72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Western Blot for Histone Acetylation
This protocol is used to determine the effect of butanoic acid analogs on the acetylation levels of histones in cells.
Materials:
-
Cancer cell line
-
Butanoic acid analogs
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with butanoic acid analogs for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities. Normalize the acetyl-histone levels to total histone or a loading control like β-actin.
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of action of butanoic acid analogs as HDAC inhibitors.
General Workflow for SAR Studies
Caption: A typical workflow for SAR studies of HDAC inhibitors.
Experimental Workflow for Western Blotting
Caption: Step-by-step workflow for Western blot analysis.
References
- 1. [Structure-activity relationships of histone deacetylase inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsartor.org [gsartor.org]
- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Structure-activity relationship of butyrate analogues on apoptosis, proliferation and histone deacetylase activity in HCT-116 human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchprofiles.kettering.edu [researchprofiles.kettering.edu]
Troubleshooting & Optimization
Common side reactions in the synthesis of 4-(3,4-Dichlorophenyl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-(3,4-Dichlorophenyl)butanoic acid. The primary audience for this guide includes researchers, scientists, and professionals in the field of drug development.
I. Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process:
-
Friedel-Crafts Acylation: 1,2-Dichlorobenzene is acylated with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
-
Reduction: The keto group of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is reduced to a methylene group to yield the final product. Common reduction methods include the Clemmensen reduction and the Wolff-Kishner reduction.
II. Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.
A. Friedel-Crafts Acylation Stage
Problem 1: Low Yield of the Desired 4-(3,4-dichlorophenyl)-4-oxobutanoic acid
| Possible Cause | Troubleshooting/Solution |
| Incomplete Reaction | - Verify Catalyst Activity: Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and has not been deactivated by moisture. Use a new, unopened container if necessary. - Optimize Reaction Time and Temperature: The reaction may require longer heating or a higher temperature to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal Reagent Ratio | - Adjust Stoichiometry: An excess of the acylating agent or Lewis acid may be necessary. A typical starting point is a 1:1.1:2.2 molar ratio of 1,2-dichlorobenzene:succinic anhydride:AlCl₃. |
| Poor Solubility of Reactants | - Solvent Selection: While 1,2-dichlorobenzene can act as both reactant and solvent, using a co-solvent like nitrobenzene or carbon disulfide might improve solubility and reaction rates. |
Problem 2: Presence of Isomeric Impurities
The primary isomeric impurity is 4-(2,3-dichlorophenyl)-4-oxobutanoic acid.
| Possible Cause | Troubleshooting/Solution |
| Lack of Regioselectivity | - Reaction Temperature Control: Lowering the reaction temperature may improve the regioselectivity of the acylation, favoring the formation of the 3,4-disubstituted product. - Purification: Separation of the isomers can be achieved by fractional crystallization or column chromatography. The 3,4-isomer is generally less soluble and will crystallize out first from a suitable solvent system. |
B. Reduction Stage
Problem 3: Incomplete Reduction of the Keto Group
| Possible Cause | Troubleshooting/Solution |
| Clemmensen Reduction: | - Insufficiently Activated Zinc: Ensure the zinc amalgam is properly prepared and activated. - Inadequate Acid Concentration: Maintain a high concentration of hydrochloric acid throughout the reaction. - Reaction Time: The reduction can be slow; ensure the reaction is refluxed for a sufficient duration. |
| Wolff-Kishner Reduction: | - Incomplete Hydrazone Formation: Ensure sufficient hydrazine is used and the initial reaction to form the hydrazone is complete before heating to high temperatures with the base. - Insufficient Base: Use a strong base like potassium hydroxide in a high-boiling solvent (e.g., diethylene glycol). - High Temperatures Not Reached: The decomposition of the hydrazone requires high temperatures, typically around 180-200°C. |
Problem 4: Formation of Undesired Side Products
| Possible Cause | Troubleshooting/Solution |
| Clemmensen Reduction: | - Dimerization/Polymerization: The strongly acidic conditions can lead to side reactions if the substrate is acid-sensitive. Consider using the Wolff-Kishner reduction as an alternative. |
| Wolff-Kishner Reduction: | - Azine Formation: This is a common side reaction where the hydrazone reacts with another molecule of the ketone.[1] To minimize this, ensure an excess of hydrazine is used and that water is excluded from the reaction mixture. - Dehalogenation: The strongly basic and high-temperature conditions can lead to the removal of one or both chlorine atoms from the aromatic ring. To mitigate this, use the minimum effective temperature and reaction time. If dehalogenation is a significant issue, the Clemmensen reduction may be a better alternative, provided the substrate is stable in acid. |
III. Frequently Asked Questions (FAQs)
Q1: What is the major regioisomer formed during the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride, and why?
A1: The major product is 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. The two chlorine atoms on the benzene ring are ortho- and para-directing, but also deactivating. Acylation at the 4-position is sterically less hindered and electronically favored over the 3-position (which is ortho to one chlorine and meta to the other). Acylation at the position between the two chlorine atoms is highly disfavored due to steric hindrance.
Q2: I am observing a significant amount of an impurity that has a similar mass spectrum to my desired product after the Friedel-Crafts acylation. What could it be?
A2: This is likely the 4-(2,3-dichlorophenyl)-4-oxobutanoic acid isomer. The separation of these isomers can be challenging. Fractional crystallization is often the most effective method on a larger scale.
Q3: My Clemmensen reduction is not going to completion. What can I do?
A3: First, ensure your zinc amalgam is freshly prepared and active. The reaction requires vigorous reflux and a high concentration of hydrochloric acid. You may need to add more concentrated HCl during the reaction to maintain the acidic conditions.
Q4: I am seeing products with a lower molecular weight than expected after my Wolff-Kishner reduction. What is happening?
A4: This is likely due to dehalogenation, where one or both of the chlorine atoms are removed from the phenyl ring under the harsh basic conditions. To address this, try to perform the reaction at the lowest possible temperature that still allows for the decomposition of the hydrazone and for the shortest possible time.
Q5: Can I use other reducing agents besides Clemmensen or Wolff-Kishner?
A5: Yes, catalytic hydrogenation is another possibility. However, it may also lead to dehalogenation. The choice of reduction method depends on the overall functionality of your molecule and its stability to acidic or basic conditions.
IV. Data Presentation
Table 1: Common Side Products in the Synthesis of this compound
| Reaction Stage | Side Product | Structure | Reason for Formation | Notes |
| Friedel-Crafts Acylation | 4-(2,3-Dichlorophenyl)-4-oxobutanoic acid | Isomer | Alternative acylation position on the 1,2-dichlorobenzene ring. | Can be difficult to separate from the desired 3,4-isomer. |
| Wolff-Kishner Reduction | Azine of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid | Dimer | Reaction of the hydrazone intermediate with the starting ketone.[1] | Minimized by using an excess of hydrazine. |
| Wolff-Kishner Reduction | 4-(3-Chlorophenyl)butanoic acid or 4-(4-Chlorophenyl)butanoic acid | Dehalogenated Product | Loss of one chlorine atom under strongly basic, high-temperature conditions. | A significant concern for this specific substrate. |
| Clemmensen Reduction | Dimeric Products | Dimer | Radical or carbanionic side reactions under strongly acidic conditions. | Generally less common for this type of substrate but possible. |
V. Experimental Protocols
A. Friedel-Crafts Acylation: 4-(3,4-dichlorophenyl)-4-oxobutanoic acid
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) in 1,2-dichlorobenzene, add succinic anhydride portion-wise while maintaining the temperature below 10°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C.
-
Maintain the temperature and continue stirring for 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Stir vigorously until the solid product precipitates.
-
Filter the crude product, wash with water, and then with a cold, dilute sodium bicarbonate solution.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or acetic acid).
B. Clemmensen Reduction: this compound
-
Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercuric chloride for a short period, then decanting the aqueous solution.
-
To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
-
Heat the mixture to a vigorous reflux.
-
Continue refluxing for 4-6 hours, with periodic additions of concentrated hydrochloric acid to maintain the acidity.
-
After the reaction is complete (monitored by TLC), cool the mixture and extract the product with a suitable organic solvent (e.g., toluene or diethyl ether).
-
Wash the organic extracts with water, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or distillation under reduced pressure.
C. Wolff-Kishner Reduction: this compound
-
In a flask equipped with a reflux condenser, dissolve 4-(3,4-dichlorophenyl)-4-oxobutanoic acid in diethylene glycol.
-
Add hydrazine hydrate and potassium hydroxide pellets.
-
Heat the mixture to 120-140°C for 1-2 hours to form the hydrazone. Water will distill off.
-
Increase the temperature to 180-200°C and maintain it for 3-5 hours, allowing the hydrazone to decompose and evolve nitrogen gas.
-
Cool the reaction mixture, dilute with water, and acidify with hydrochloric acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent to obtain the crude product.
-
Purify by recrystallization or distillation.
VI. Mandatory Visualizations
Caption: Overall synthesis workflow for this compound.
Caption: Troubleshooting logic for the Friedel-Crafts acylation step.
Caption: Troubleshooting logic for the reduction step.
References
Overcoming challenges in the crystallization of 4-(3,4-Dichlorophenyl)butanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 4-(3,4-Dichlorophenyl)butanoic acid.
Troubleshooting Guide
Crystallization of this compound can be challenging. Below are common issues and recommended solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Oiling Out: The compound separates as a liquid (oil) instead of a solid during cooling or anti-solvent addition. | 1. High degree of supersaturation. 2. Presence of impurities lowering the melting point. 3. Inappropriate solvent system. 4. Rapid cooling rate. | 1. Reduce Supersaturation: Add a small amount of the good solvent back to the mixture to dissolve the oil, then cool slowly. 2. Improve Purity: Consider an additional purification step (e.g., column chromatography) before crystallization. 3. Solvent System Modification: Experiment with different solvent or co-solvent systems. A mixture of a good solvent (e.g., ethanol, acetone) and a poor solvent (e.g., water, heptane) can be effective. 4. Slow Cooling: Allow the solution to cool to room temperature slowly, followed by gradual cooling in an ice bath or refrigerator. 5. Seeding: Introduce a small crystal of the desired solid (seed crystal) at a temperature slightly below the saturation point to encourage heterogeneous nucleation. |
| Amorphous Precipitate: A non-crystalline solid (powder or glass) is obtained. | 1. Very rapid precipitation. 2. High viscosity of the solution hindering molecular arrangement into a crystal lattice. | 1. Slower Crystallization: Decrease the rate of cooling or anti-solvent addition. 2. Solvent Selection: Choose a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature. 3. Stirring: Gentle stirring can sometimes promote the formation of an ordered crystalline structure. |
| Poor Crystal Quality: Small, needle-like, or agglomerated crystals are formed. | 1. High nucleation rate and low crystal growth rate. 2. Inadequate mixing. | 1. Optimize Cooling Profile: A slower cooling rate generally favors the growth of larger, more well-defined crystals. 2. Stirring Control: Experiment with different stirring rates. Gentle agitation is often preferred. 3. Solvent System: The choice of solvent can influence crystal habit. |
| No Crystallization: The solution remains clear even after cooling. | 1. Insufficient supersaturation. 2. The compound is too soluble in the chosen solvent at low temperatures. 3. Kinetic barrier to nucleation. | 1. Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the compound. 2. Add Anti-solvent: Gradually add a solvent in which the compound is insoluble to induce precipitation. 3. Induce Nucleation: Scratch the inside of the flask with a glass rod at the meniscus or add seed crystals. 4. Lower Temperature: Cool the solution to a lower temperature (e.g., in a freezer). |
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
Q2: I am observing an oily layer forming before any crystals appear. What is happening and how can I prevent it?
A2: This phenomenon is known as "oiling out." It occurs when the compound separates from the solution as a liquid phase before it can form solid crystals. This is a common issue with compounds that have relatively low melting points or when significant impurities are present. To prevent this, you can try the following:
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Slower Cooling: Allow the solution to cool more slowly to give the molecules time to arrange into a crystal lattice.
-
Lower Concentration: Start with a slightly more dilute solution.
-
Seeding: Add a small seed crystal to the solution just as it becomes cloudy to encourage crystallization.
-
Solvent System Adjustment: Using a co-solvent system can sometimes prevent oiling out. For example, a mixture of ethanol and water, or acetone and heptane.
Q3: What is a good starting point for a solvent system for the crystallization of this compound?
A3: Based on the successful crystallization of similar compounds, a good starting point would be a single solvent system using ethanol or a co-solvent system such as acetone/ethanol or diethyl ether/heptane. For a related compound, 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, recrystallization from an acetone/ethanol (1:1 v/v) mixture has been reported to yield crystals[2].
Q4: Can polymorphism be an issue with this compound?
A4: While there are no specific studies on the polymorphism of this compound, it is a possibility for many active pharmaceutical ingredients. Different crystalline forms (polymorphs) can have different physical properties, including solubility and stability. If you observe variations in your crystalline product (e.g., different melting points, crystal shapes) under different crystallization conditions, you may be isolating different polymorphs.
Physicochemical Data
The following table summarizes known physicochemical data for this compound and a related compound.
| Property | This compound | N-(3,4-dichlorophenyl)butanediamide (Related Compound) |
| Molecular Formula | C₁₀H₁₀Cl₂O₂ | C₁₀H₉Cl₂NO₃ |
| Molecular Weight | 233.09 g/mol [3] | 262.09 g/mol [1] |
| Appearance | Not specified, likely a solid | White crystalline powder[1] |
| Purity (Commercial) | 97%[3] | Not specified |
| Solubility | No quantitative data found. Expected to be soluble in polar organic solvents. | Soluble in chloroform and ethanol; almost insoluble in water[1]. |
| Melting Point | Not specified | 164 °C (from ethanol)[1] |
Experimental Protocols
General Crystallization Protocol (Antisolvent Method)
This is a general guideline and may require optimization for your specific material and purity.
-
Dissolution: Dissolve the crude this compound in a minimum amount of a suitable "good" solvent (e.g., acetone or ethanol) at an elevated temperature (e.g., 40-50°C).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Cooling and Anti-solvent Addition: Allow the solution to cool slightly. Slowly add a "poor" solvent (e.g., water or heptane) dropwise with gentle stirring until the solution becomes faintly turbid.
-
Re-dissolution: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.
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Crystallization: Cover the flask and allow it to cool slowly to room temperature. For further crystallization, you can then place it in a refrigerator or an ice bath.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold solvent mixture or the poor solvent.
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Drying: Dry the crystals under vacuum.
Visualizations
Crystallization Troubleshooting Workflow
Caption: A flowchart for troubleshooting common crystallization problems.
Logical Relationship for Solvent Selection
Caption: Decision tree for selecting an appropriate solvent system.
References
Improving the stability of 4-(3,4-Dichlorophenyl)butanoic acid in solution
Welcome to the technical support center for 4-(3,4-Dichlorophenyl)butanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter regarding the stability of this compound solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation or cloudiness in aqueous solution. | Low aqueous solubility of the free acid form. The compound is sparingly soluble in water. | Adjust the pH of the solution to above the pKa of the carboxylic acid (typically around 4-5) to form the more soluble carboxylate salt. Use of co-solvents such as ethanol, methanol, or DMSO may also improve solubility. |
| Loss of potency over time in neutral or acidic aqueous solutions. | Hydrolysis: The butanoic acid chain may be susceptible to hydrolysis, although likely slow. The dichlorophenyl group is generally stable. | Prepare solutions fresh daily. If storage is necessary, store at refrigerated temperatures (2-8 °C) and protect from light. For longer-term storage, consider preparing stock solutions in a suitable organic solvent like ethanol or DMSO and storing at -20°C. Dilute to the final aqueous concentration just before use. |
| Discoloration (e.g., yellowing) of the solution, especially when exposed to light. | Photodegradation: Aromatic compounds, particularly those with halogen substituents, can be susceptible to degradation upon exposure to UV or even ambient light. This can lead to the formation of colored degradation products. | Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil. Conduct experiments under low-light conditions if possible. |
| Unexpected peaks appearing in chromatography (HPLC, LC-MS) during analysis. | Degradation: The appearance of new peaks indicates the formation of degradation products due to hydrolysis, oxidation, or photodegradation. | Perform a forced degradation study to identify potential degradation products and establish the degradation pathway. This will help in developing a stability-indicating analytical method. |
| Inconsistent results between experimental repeats. | Solution Instability: The compound may be degrading during the course of the experiment, leading to variable concentrations. | Ensure consistent and appropriate solution preparation and storage procedures are followed for all experiments. Prepare fresh solutions for each experimental run. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in aqueous solutions?
A1: The primary stability concern for many carboxylic acids in solution is pH-dependent solubility and potential for degradation through hydrolysis, oxidation, and photolysis. While the butanoic acid chain is relatively stable, the dichlorophenyl group can be susceptible to photodegradation. In acidic or neutral aqueous solutions, the compound exists predominantly in its less soluble free acid form, which can precipitate.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor. In basic solutions (pH > pKa), the carboxylic acid group is deprotonated to form the more stable and soluble carboxylate anion.[1][2] In acidic solutions, the compound exists as the neutral carboxylic acid, which is less soluble and may be more prone to certain types of degradation.
Q3: What are the likely degradation products of this compound?
A3: Based on the structure and data from similar compounds, potential degradation pathways include:
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Photodegradation: Cleavage of the carbon-chlorine bond or reactions on the aromatic ring, potentially leading to hydroxylated or de-halogenated species.
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Oxidative degradation: Oxidation of the butanoic acid side chain is a possibility.
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Thermal degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group can occur.[2][3][4]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For short-term storage (up to 24 hours), aqueous solutions should be stored at 2-8°C and protected from light. For long-term storage, it is recommended to prepare concentrated stock solutions in a suitable organic solvent (e.g., DMSO, ethanol) and store them at -20°C or lower in tightly sealed, light-protected containers.
Q5: Are there any stabilizers I can add to my solution?
A5: The use of stabilizers depends on the specific application.
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Antioxidants: For preventing oxidative degradation, small amounts of antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) could be considered, but their compatibility with the experimental system must be verified.
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pH Buffers: Using a buffer system to maintain a pH where the compound is most stable (likely slightly basic for solubility) is recommended.
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Co-solvents: Organic co-solvents can improve solubility and may reduce hydrolytic degradation by lowering the water activity.
Experimental Protocols
Protocol 1: Preparation of a Stable Aqueous Solution
This protocol describes how to prepare an aqueous solution of this compound with improved stability for in-vitro experiments.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO) or Ethanol (ACS grade or higher)
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Phosphate-buffered saline (PBS), pH 7.4
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Sterile, amber microcentrifuge tubes or vials
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Calibrated analytical balance and pipettes
Procedure:
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Prepare a Concentrated Stock Solution:
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Weigh an appropriate amount of this compound.
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Dissolve the compound in a minimal amount of DMSO or ethanol to create a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution.
-
-
Storage of Stock Solution:
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Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solution:
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On the day of the experiment, thaw a single aliquot of the stock solution.
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Dilute the stock solution to the final desired concentration using pre-warmed (to experimental temperature) PBS (pH 7.4). The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting the biological system.
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Vortex briefly to ensure homogeneity.
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Use the working solution immediately.
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Protocol 2: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and assess the intrinsic stability of this compound. The goal is to achieve 5-20% degradation.
Materials:
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This compound solution (e.g., 1 mg/mL in a suitable solvent like acetonitrile:water 50:50)
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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HPLC or LC-MS system with a suitable column (e.g., C18)
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Photostability chamber
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Oven
Procedure:
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Acid Hydrolysis:
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Mix equal volumes of the drug solution and 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
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Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix equal volumes of the drug solution and 0.1 M NaOH.
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Incubate at 60°C for 24 hours.
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Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and analyze by HPLC.
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-
Oxidative Degradation:
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Mix equal volumes of the drug solution and 3% H₂O₂.
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Keep at room temperature for 24 hours, protected from light.
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Withdraw samples at appropriate time points and analyze by HPLC.
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-
Thermal Degradation:
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Place the drug solution in an oven at 70°C.
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Withdraw samples at appropriate time points (e.g., 24, 48, 72 hours) and analyze by HPLC.
-
-
Photolytic Degradation:
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Expose the drug solution to light in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
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A control sample should be wrapped in aluminum foil to protect it from light.
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Analyze both samples at appropriate time points.
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Data Analysis:
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Quantify the amount of this compound remaining at each time point.
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Calculate the percentage of degradation.
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Identify and characterize any significant degradation products using LC-MS or other suitable techniques.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data from a forced degradation study to illustrate the expected outcomes.
| Stress Condition | Time (hours) | Degradation (%) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl, 60°C | 24 | < 5% | Minor unknown peaks |
| 0.1 M NaOH, 60°C | 24 | 10-15% | 3,4-Dichlorophenol, Succinic acid derivative |
| 3% H₂O₂, RT | 24 | 5-10% | Oxidized side-chain products |
| 70°C | 72 | < 5% | Minor unknown peaks |
| Photolysis | 24 | 15-20% | Hydroxylated dichlorophenyl derivative |
Visualizations
Below are diagrams illustrating key concepts and workflows related to the stability of this compound.
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids - UNT Digital Library [digital.library.unt.edu]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-(3,4-Dichlorophenyl)butanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 4-(3,4-Dichlorophenyl)butanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The most prevalent synthetic strategy involves a two-step process:
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Friedel-Crafts Acylation: Reaction of 1,2-dichlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.[1][2]
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Reduction: The resulting ketoacid is then reduced to the desired this compound. Common reduction methods include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[3][4][5][6][7][8]
An alternative, though less direct, approach involves the reduction of the ketoacid to 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid, which can then be further processed.[9][10]
Q2: What are the potential isomeric byproducts from the Friedel-Crafts acylation step?
A2: The Friedel-Crafts acylation of 1,2-dichlorobenzene can potentially lead to the formation of regioisomers. Due to the ortho, para-directing nature of the chloro-substituents, acylation can occur at different positions on the aromatic ring, although the 4-position is generally favored. The primary isomeric byproduct would be 3-(2,3-Dichlorophenyl)propanoic acid. Polysubstitution, where more than one acyl group is added to the aromatic ring, is also a possibility, though less common for this specific reaction.[1]
Q3: What are the typical byproducts observed during the Clemmensen reduction of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid?
A3: The Clemmensen reduction is conducted in strongly acidic conditions. Potential byproducts include:
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Incomplete reduction: The corresponding alcohol, 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid, may be present if the reaction does not go to completion.
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Dimerization products: Pinacols and other dimerization products can form.[11]
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Rearrangement products: Although less common for this substrate, acid-catalyzed rearrangements are a possibility.
The reaction is generally effective for aryl-alkyl ketones.[3][6]
Q4: What are the potential side reactions and byproducts associated with the Wolff-Kishner reduction?
A4: The Wolff-Kishner reduction is performed under strongly basic and high-temperature conditions.[12][13] Potential side reactions include:
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Azine formation: The intermediate hydrazone can react with another molecule of the ketone to form an azine.[14]
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Dehydrohalogenation: The presence of a strong base and high temperatures can lead to the elimination of HCl from the dichlorophenyl ring, resulting in chlorinated biphenyl or other coupling products.[4]
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Incomplete reaction: Unreacted starting material or the intermediate hydrazone may be present.
Q5: How can I minimize the formation of byproducts?
A5: To minimize byproduct formation:
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Friedel-Crafts Acylation:
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Carefully control the reaction temperature to improve regioselectivity.
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Use the appropriate stoichiometry of reactants and catalyst to avoid polysubstitution.[2]
-
-
Clemmensen Reduction:
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Ensure the zinc is properly amalgamated and activated.
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Use a sufficient excess of concentrated hydrochloric acid.[6]
-
-
Wolff-Kishner Reduction:
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Use a high-boiling point solvent like diethylene glycol to ensure the reaction temperature is high enough for the decomposition of the hydrazone.[4]
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Use a significant excess of hydrazine to drive the formation of the hydrazone and minimize azine formation.
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Troubleshooting Guides
Problem 1: Low yield of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid in the Friedel-Crafts acylation step.
| Possible Cause | Suggested Solution |
| Inactive AlCl₃ catalyst | Use freshly opened or properly stored AlCl₃. Ensure anhydrous conditions as moisture deactivates the catalyst.[15] |
| Insufficient reaction time or temperature | Monitor the reaction by TLC or HPLC to ensure completion. If the reaction is sluggish, a moderate increase in temperature may be necessary. |
| Poor quality of starting materials | Use pure 1,2-dichlorobenzene and succinic anhydride. |
Problem 2: Presence of multiple spots on TLC after Clemmensen reduction, indicating a mixture of products.
| Possible Cause | Suggested Solution |
| Incomplete reduction | Increase the reaction time and/or the amount of zinc amalgam and HCl. Ensure vigorous stirring to maintain contact between the reactants and the zinc surface.[8] |
| Formation of alcohol byproduct | Ensure a sufficiently acidic environment and adequate reaction time to drive the reaction to the fully reduced alkane. |
| Dimerization or rearrangement | Lowering the reaction temperature might reduce the formation of these byproducts, though it could also slow down the desired reduction. |
Problem 3: Significant amount of starting material remaining after Wolff-Kishner reduction.
| Possible Cause | Suggested Solution |
| Insufficient reaction temperature | Ensure the reaction is heated to a temperature high enough for the decomposition of the hydrazone intermediate (typically >180 °C).[5] |
| Inadequate amount of base | Use a sufficient stoichiometric amount of a strong base like KOH or potassium tert-butoxide to facilitate the deprotonation steps in the mechanism.[14] |
| Water present in the reaction | While some water is present from hydrazine hydrate, excess water can be detrimental. Some protocols involve distilling off water before raising the temperature for the final reduction step.[5] |
Quantitative Data Summary
| Parameter | Friedel-Crafts Acylation | Clemmensen Reduction | Wolff-Kishner Reduction |
| Typical Yield | 65-85% | 70-90% | 70-90% |
| Common Byproducts | Regioisomers, Polysubstituted products | 4-(3,4-dichlorophenyl)-4-hydroxybutanoic acid, dimers | Azines, Dehydrohalogenated products |
| Purity (before purification) | 80-95% | 75-90% | 75-90% |
Note: The data presented in this table are approximate values and can vary depending on the specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
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To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) under a nitrogen atmosphere, add succinic anhydride portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, add 1,2-dichlorobenzene dropwise, keeping the temperature below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or HPLC.
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Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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The crude product can be purified by recrystallization.
Protocol 2: Reduction of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid via Clemmensen Reduction
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Prepare zinc amalgam by stirring zinc powder with a dilute solution of mercury(II) chloride for a few minutes, then decanting the aqueous solution.
-
To a flask containing the amalgamated zinc, add water, concentrated hydrochloric acid, and the 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
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Heat the mixture to reflux with vigorous stirring for several hours. Additional portions of hydrochloric acid may be added during the reflux period.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Reduction of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid via Wolff-Kishner Reduction
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To a flask containing diethylene glycol, add 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, hydrazine hydrate, and potassium hydroxide pellets.
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Heat the mixture to a temperature of 120-140 °C for 1-2 hours to facilitate the formation of the hydrazone. Water will distill from the reaction mixture.
-
Increase the temperature to 190-210 °C and maintain it for 3-4 hours to allow for the decomposition of the hydrazone and the evolution of nitrogen gas.
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Cool the reaction mixture, dilute with water, and acidify with dilute hydrochloric acid.
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Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the resulting this compound as needed.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Byproduct formation pathways in reduction reactions.
Caption: General troubleshooting workflow for synthesis issues.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 7. google.com [google.com]
- 8. byjus.com [byjus.com]
- 9. US4777288A - Process for preparing a 4,4-diphenylbutanoic acid derivative - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. organicreactions.org [organicreactions.org]
- 13. Wolff-Kishner Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
Enhancing the reaction kinetics of 4-(3,4-Dichlorophenyl)butanoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the reaction kinetics and overall success of 4-(3,4-Dichlorophenyl)butanoic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and established synthetic pathway is a two-step process. It begins with the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride to produce the intermediate, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. This intermediate is then subjected to a reduction reaction, typically a Clemmensen or Wolff-Kishner reduction, to yield the final product, this compound.
Q2: How can I improve the yield of the initial Friedel-Crafts acylation step?
A2: Optimizing the Friedel-Crafts acylation involves several key parameters. Ensure the use of a suitable and freshly activated Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃). The reaction should be conducted under strictly anhydrous conditions to prevent catalyst deactivation. The molar ratio of the reactants and catalyst, reaction temperature, and reaction time are all critical factors that should be empirically optimized for the best results.
Q3: What are the primary challenges encountered during the reduction of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid?
A3: The main challenges in the reduction step include incomplete reaction, leading to a mixture of starting material and product, and the potential for side reactions. The choice of reducing agent and reaction conditions is crucial. For instance, the Clemmensen reduction (using zinc amalgam and hydrochloric acid) is effective but can be sensitive to substrate solubility. The Wolff-Kishner reduction (using hydrazine hydrate and a strong base) is an alternative, particularly for substrates sensitive to acidic conditions.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of both the acylation and reduction steps. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of reactants and the formation of the product. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
Troubleshooting Guides
Part 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.2. Insufficient reaction temperature or time.3. Impure starting materials (1,2-dichlorobenzene or succinic anhydride). | 1. Use fresh, anhydrous AlCl₃ and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).2. Gradually increase the reaction temperature and monitor the progress by TLC. Extend the reaction time if necessary.3. Purify starting materials prior to use. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high, leading to undesired side reactions or isomerization. | 1. Maintain a controlled and consistent reaction temperature. Consider running the reaction at a lower temperature for a longer duration. |
| Product is a Dark, Tarry Substance | 1. Excessive heating or prolonged reaction time, leading to polymerization or degradation. | 1. Carefully control the reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. |
Part 2: Reduction of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | 1. Insufficient amount of reducing agent.2. Poor quality of the reducing agent (e.g., poorly amalgamated zinc in Clemmensen reduction).3. Low reaction temperature or insufficient reaction time. | 1. Increase the molar excess of the reducing agent.2. Ensure the zinc is properly amalgamated before starting the Clemmensen reduction.3. Increase the reaction temperature or prolong the reaction time, monitoring via TLC. |
| Low Product Yield | 1. Product degradation under harsh reaction conditions (e.g., strong acid or base).2. Difficulties in product isolation and purification. | 1. If using Clemmensen reduction, ensure the temperature does not become excessively high. For Wolff-Kishner, use a high-boiling point solvent to maintain a steady temperature.2. Optimize the work-up procedure, including extraction and crystallization steps, to minimize product loss. |
| Formation of Side Products | 1. Over-reduction or other unintended reactions due to harsh conditions. | 1. Carefully control the reaction parameters (temperature, time, and stoichiometry of reagents). Consider a milder reducing agent if possible. |
Experimental Protocols
Protocol 1: Synthesis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid via Friedel-Crafts Acylation
-
Preparation: To a dried three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃) and 1,2-dichlorobenzene under an inert atmosphere.
-
Reaction Initiation: Cool the mixture in an ice bath. Slowly add a solution of succinic anhydride in 1,2-dichlorobenzene through the dropping funnel with continuous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically 50-70 °C). Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, cool the mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation: The resulting precipitate, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Protocol 2: Synthesis of this compound via Clemmensen Reduction
-
Amalgam Preparation: Prepare zinc amalgam by stirring zinc granules with a solution of mercuric chloride (HgCl₂). Decant the aqueous solution and wash the amalgam with water.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add the prepared zinc amalgam, concentrated hydrochloric acid, water, and 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
-
Reduction: Heat the mixture to reflux with vigorous stirring. Add additional portions of concentrated hydrochloric acid at regular intervals to maintain a strongly acidic environment. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and decant the aqueous layer.
-
Purification: Extract the product from the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent. The crude product can be further purified by recrystallization.
Visualizing the Workflow and Troubleshooting
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting logic for the Friedel-Crafts acylation step.
Caption: Troubleshooting logic for the reduction step.
Troubleshooting peak tailing in HPLC analysis of dichlorophenyl compounds
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of dichlorophenyl compounds. The following questions and answers address common issues and offer systematic solutions.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my dichlorophenyl analysis?
Peak tailing is a common chromatographic issue where the latter half of a peak is broader than the front half, resulting in an asymmetrical shape.[1] This is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As); a value greater than 1.2 is often considered tailing.[2]
For the analysis of dichlorophenyl compounds, peak tailing is problematic because it can:
-
Decrease Resolution: Tailing peaks can overlap with adjacent peaks, making accurate separation difficult.[3]
-
Reduce Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and impact detection limits.[3]
-
Lead to Inaccurate Quantification: The distortion makes it difficult for chromatography data systems to correctly identify the beginning and end of the peak, leading to unreliable peak area calculations.[3][4]
Q2: All of the peaks in my chromatogram are tailing. What should I investigate first?
When all peaks in a chromatogram exhibit tailing, the problem is likely systematic and related to the instrument setup or a physical issue with the column, rather than a specific chemical interaction. The most common causes are extra-column band broadening, deterioration of the packed column bed, or sample overload.[5][6]
Follow this workflow to diagnose the issue:
Q3: Only my dichlorophenyl compound peak is tailing. What are the likely chemical causes?
If only specific peaks are tailing, the cause is likely a secondary chemical interaction between your dichlorophenyl analyte and the stationary phase. The primary cause of this phenomenon in reversed-phase HPLC is the interaction of analyte molecules with residual silanol groups (Si-OH) on the silica surface of the column packing material.[1][2][4]
Even though dichlorophenyl compounds are primarily nonpolar, they can possess functional groups that are basic in nature or have localized polarity, leading to these unwanted interactions.[7]
Q4: How can I modify my mobile phase to eliminate peak tailing?
Optimizing the mobile phase is a powerful way to mitigate secondary silanol interactions. The main strategies involve adjusting the pH, increasing the buffer concentration, or adding a competitive agent.
| Parameter | Recommended Change | Expected Outcome for Dichlorophenyls | Considerations |
| Mobile Phase pH | Lower the pH to ≤ 3.0 using an acid like formic acid or a phosphate buffer.[1] | At low pH, silanol groups are protonated (Si-OH), making them less likely to interact with basic analytes.[8][9] This significantly improves peak symmetry. | Ensure the column is stable at low pH. Most modern silica columns are stable down to pH 2.0.[10] |
| Buffer Concentration | Increase the buffer strength to 20-50 mM.[6][10] | A higher buffer concentration helps maintain a consistent pH at the silica surface and can mask some silanol activity. | Be mindful of buffer solubility in the organic portion of the mobile phase to avoid precipitation. |
| Mobile Phase Additive | Add a competing base, such as 10-20 mM Triethylamine (TEA), to the mobile phase.[1][3] | TEA is a strong base that preferentially interacts with active silanol sites, blocking them from interacting with your analyte.[3] | Using additives like TEA can permanently alter the column chemistry and may not be suitable for all applications, especially LC-MS.[3] |
Q5: Which HPLC column is best to prevent peak tailing for dichlorophenyl compounds?
Column choice is critical. Modern HPLC columns are designed to minimize the negative effects of silanol groups.
| Column Type | Key Feature | Advantage for Peak Shape | Potential Drawback |
| High-Purity, End-Capped (Type B) Silica | Made from silica with very low metal content and features exhaustive end-capping to cover most residual silanols.[1][8] | Drastically reduces silanol interactions, providing excellent peak shape for a wide range of compounds, including basic ones.[11] | May still exhibit some tailing for very challenging basic compounds. |
| Polar-Embedded Phase | Incorporates a polar functional group (e.g., amide, carbamate) near the base of the alkyl chain. | The polar group shields residual silanols from interacting with analytes, offering improved peak shape for bases without aggressive mobile phases.[12] | Selectivity may differ from a standard C18 column. |
| Hybrid Particle Technology | Uses a stationary phase composed of both silica and organic polymer. | Offers a wider usable pH range (often up to pH 12) and reduced silanol activity, allowing for methods where basic compounds are neutral and do not tail.[8] | Generally more expensive than traditional silica columns. |
Q6: Could my sample preparation be causing peak tailing?
Yes, the solvent used to dissolve your sample can have a significant impact on peak shape. Injecting a sample dissolved in a solvent that is much stronger than your mobile phase is a common cause of peak distortion, including tailing and fronting.[3][13][14] The strong solvent carries the analyte band too quickly at the start, disrupting the proper focusing of the band at the head of the column.[15]
Solution: Whenever possible, dissolve your dichlorophenyl standards and samples in the initial mobile phase. If the sample is not soluble in the mobile phase, use the weakest solvent possible that provides adequate solubility and inject the smallest possible volume.[16]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for Tailing Reduction
This protocol describes the preparation of an acidic mobile phase to suppress silanol interactions.
-
Prepare Aqueous Buffer: To prepare 1 L of a 20 mM potassium phosphate buffer, dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in approximately 950 mL of HPLC-grade water.
-
Adjust pH: Place a calibrated pH electrode in the solution. Slowly add dilute phosphoric acid dropwise while stirring until the pH reaches 2.5.
-
Final Volume: Add HPLC-grade water to bring the final volume to exactly 1 L.
-
Filter: Filter the buffer through a 0.22 µm membrane filter to remove particulates.
-
Prepare Mobile Phase: Mix the filtered buffer with the desired organic solvent (e.g., acetonitrile, methanol) at the required ratio (e.g., 60:40 v/v aqueous:organic).
-
Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 10-15 column volumes before injecting your sample.[10]
Protocol 2: Column Flushing to Remove Contaminants
If you suspect peak tailing is due to column contamination, a systematic flush can restore performance. (Note: Only reverse flush a column if permitted by the manufacturer).
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Water Wash: Flush the column with 100% HPLC-grade water (if compatible with the stationary phase) for 20 column volumes to remove buffers.
-
Intermediate Solvent: Flush with 100% isopropanol for 20 column volumes. Isopropanol is miscible with both aqueous and nonpolar organic solvents.
-
Strong Organic Wash: Flush with a strong, nonpolar solvent like 100% acetonitrile or methanol for 20 column volumes to remove strongly retained hydrophobic contaminants.
-
Re-equilibration: Re-introduce the mobile phase by first flushing with the intermediate solvent (isopropanol) if necessary, and then equilibrate with your analytical mobile phase for at least 20 column volumes before use.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. i01.yizimg.com [i01.yizimg.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. uhplcs.com [uhplcs.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. bujnochem.com [bujnochem.com]
- 12. chromtech.com [chromtech.com]
- 13. agilent.com [agilent.com]
- 14. lcms.cz [lcms.cz]
- 15. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 16. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 4-(3,4-Dichlorophenyl)butanoic acid during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 4-(3,4-Dichlorophenyl)butanoic acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark location. The container should be tightly sealed to prevent exposure to moisture and air. For optimal preservation, storage at 2-8°C is advised.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The main factors that can lead to the degradation of this compound are exposure to high temperatures, light, humidity, and reactive chemicals. These conditions can initiate hydrolysis, oxidation, photolysis, and thermal decomposition.
Q3: How can I detect if my sample of this compound has degraded?
A3: Degradation can be detected by analytical methods such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from any degradation products. Signs of degradation may include the appearance of new peaks in the chromatogram, a decrease in the area of the main peak, or changes in the physical appearance of the sample (e.g., color change, clumping).
Q4: What types of chemical containers are recommended for storing this compound?
A4: Use well-sealed, airtight containers made of a non-reactive material, such as amber glass, to protect the compound from light and moisture. Ensure the container is appropriate for the quantity of the substance to minimize headspace, which can contain air and moisture.
Q5: Is it necessary to store this compound under an inert atmosphere?
A5: While not always mandatory for short-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is a best practice for long-term storage, especially for reference standards. This minimizes the risk of oxidative degradation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Change in physical appearance (e.g., discoloration, clumping) | - Exposure to light, moisture, or heat. - Incompatibility with the storage container. | - Review storage conditions and ensure they meet the recommended guidelines (cool, dry, dark). - Transfer the compound to a new, appropriate container (amber glass). - Perform an analytical assessment (e.g., HPLC) to determine the purity of the sample. |
| Unexpected results in experiments | - Degradation of the compound leading to lower potency or the presence of interfering substances. | - Verify the purity of the this compound stock using a validated analytical method. - If degradation is confirmed, use a fresh, properly stored batch of the compound. - Consider potential interactions with other reagents in your experimental setup. |
| Appearance of new peaks in HPLC analysis | - The compound has started to degrade. | - Identify the storage condition that may have deviated from the recommendations (e.g., temperature fluctuations, light exposure). - If possible, perform forced degradation studies to tentatively identify the degradation products. - Ensure the analytical method is stability-indicating. |
| Reduced peak area of the main compound in HPLC | - Significant degradation has occurred. | - Quantify the level of degradation. If it exceeds acceptable limits for your application, the batch should be discarded. - Review and improve storage and handling procedures to prevent future degradation. |
Potential Degradation Pathways
The degradation of this compound can be anticipated to proceed through several pathways based on the reactivity of its functional groups and studies on similar chlorinated aromatic compounds. The primary degradation routes are likely to be hydrolysis, oxidation, photolysis, and thermal decomposition.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate this compound from its potential degradation products.
Caption: A typical workflow for developing a stability-indicating HPLC method.
Methodology:
-
Forced Degradation Study:
-
Subject samples of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat at 80°C, and exposure to UV light) to generate degradation products.
-
-
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Column Temperature: 30°C.
-
-
Method Optimization:
-
Inject the stressed samples and optimize the mobile phase gradient to achieve baseline separation between the parent peak and all degradation product peaks.
-
Adjust other parameters as needed to improve peak shape and resolution.
-
-
Method Validation:
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Data on Storage Recommendations
| Parameter | Recommended Condition | Reason |
| Temperature | 2-8°C (Refrigerated) | To minimize thermal degradation and slow down the rates of hydrolytic and oxidative reactions. |
| Light | Protect from light | To prevent photolytic degradation. Use of amber vials or storage in a dark place is recommended. |
| Humidity | Store in a dry environment | To prevent hydrolysis of the carboxylic acid group and minimize physical changes like clumping. Use of desiccants is advisable. |
| Atmosphere | Tightly sealed container (Inert gas for long-term) | To prevent oxidation and reaction with atmospheric moisture. |
| pH (in solution) | Neutral to slightly acidic | To prevent base-catalyzed hydrolysis. |
Disclaimer: The information provided is based on general principles of chemical stability and data for structurally related compounds. It is essential for researchers to perform their own stability studies to establish appropriate storage conditions and shelf-life for their specific material and application.
Validation & Comparative
Comparative analysis of different synthesis routes for 4-(3,4-Dichlorophenyl)butanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of different synthesis routes for 4-(3,4-dichlorophenyl)butanoic acid, a key intermediate in the synthesis of various pharmacologically active compounds. The analysis focuses on a prevalent and efficient two-step synthesis involving Friedel-Crafts acylation followed by reduction of the resulting ketoacid. Three common reduction methods—Clemmensen, Wolff-Kishner, and catalytic hydrogenation—are compared to provide a comprehensive overview for process optimization and selection.
Executive Summary
The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the Friedel-Crafts acylation of 1,2-dichlorobenzene with succinic anhydride to form 4-(3,4-dichlorophenyl)-4-oxobutanoic acid. This intermediate is then reduced to the final product. This guide evaluates three distinct reduction methods for the second step, providing experimental data and protocols to aid in selecting the most suitable route based on factors such as yield, reaction conditions, and safety considerations.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the different synthesis routes, providing a clear comparison of their key performance indicators.
| Parameter | Route 1: Friedel-Crafts Acylation & Clemmensen Reduction | Route 2: Friedel-Crafts Acylation & Wolff-Kishner Reduction | Route 3: Friedel-Crafts Acylation & Catalytic Hydrogenation |
| Step 1: Friedel-Crafts Acylation Yield | 85-95% | 85-95% | 85-95% |
| Step 2: Reduction Yield | 70-85% | 80-95% | >95% |
| Overall Yield | 60-81% | 68-90% | >81% |
| Reaction Time (Step 2) | 4-24 hours | 3-6 hours | 2-8 hours |
| Reaction Temperature (Step 2) | Reflux | 190-200°C | Room Temperature to 50°C |
| Key Reagents & Catalysts (Step 2) | Zinc Amalgam (Zn(Hg)), Conc. HCl | Hydrazine Hydrate, KOH or NaOH, Ethylene Glycol | H₂, Pd/C |
| Pressure (Step 2) | Atmospheric | Atmospheric | 1-50 atm |
| Purity of Final Product | High | High | Very High |
| Key Advantages | Utilizes classical and well-established methodology. | High yields and suitable for base-stable compounds. | High yield, high purity, mild conditions, and environmentally friendly. |
| Key Disadvantages | Harsh acidic conditions, use of toxic mercury. | High temperatures, strongly basic conditions, handling of hydrazine. | Requires specialized high-pressure equipment, catalyst cost. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the different synthesis routes for this compound.
Caption: Overview of the two-step synthesis of this compound, highlighting the three alternative reduction methods in the second step.
Experimental Protocols
Step 1: Friedel-Crafts Acylation of 1,2-Dichlorobenzene with Succinic Anhydride
This procedure details the synthesis of the key intermediate, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
Materials:
-
1,2-Dichlorobenzene
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
5% Hydrochloric acid (HCl)
-
Sodium carbonate solution
-
Activated carbon
Procedure:
-
A mixture of 1,2-dichlorobenzene (1.0 mole) and succinic anhydride (1.0 mole) is dissolved in nitrobenzene.
-
The solution is cooled to 0-5°C, and anhydrous aluminum chloride (2.2 moles) is added portion-wise while maintaining the temperature below 10°C.
-
After the addition is complete, the mixture is stirred at room temperature for 24 hours.
-
The reaction mixture is then poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The nitrobenzene layer is separated and steam-distilled to remove the solvent.
-
The resulting crude product is dissolved in a sodium carbonate solution, treated with activated carbon, and filtered.
-
The filtrate is acidified with dilute hydrochloric acid to precipitate the product.
-
The precipitate is filtered, washed with cold water, and dried to yield 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
Expected Yield: 85-95%
Step 2: Reduction of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
This section details the experimental protocols for the three different reduction methods.
Route 1: Clemmensen Reduction
Caption: Experimental workflow for the Clemmensen reduction.
Materials:
-
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
Procedure:
-
Zinc amalgam is prepared by stirring zinc wool with a 5% solution of mercuric chloride.
-
A mixture of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, the prepared zinc amalgam, concentrated hydrochloric acid, and toluene is refluxed for 6-8 hours.
-
After cooling, the aqueous layer is separated and extracted with toluene.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the product.
Expected Yield: 70-85%
Route 2: Wolff-Kishner Reduction
Caption: Experimental workflow for the Wolff-Kishner reduction.
Materials:
-
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (85%)
-
Potassium hydroxide (KOH)
-
Ethylene glycol
Procedure:
-
A mixture of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, potassium hydroxide, hydrazine hydrate, and ethylene glycol is heated to 130-140°C for 1 hour.
-
The temperature is then raised to 190-200°C, and the reaction is continued for an additional 4 hours, during which water is removed by distillation.
-
After cooling, the reaction mixture is poured into water and acidified with concentrated hydrochloric acid.
-
The precipitated product is filtered, washed with water, and dried.
Expected Yield: 80-95%
Route 3: Catalytic Hydrogenation
Caption: Experimental workflow for catalytic hydrogenation.
Materials:
-
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
-
10% Palladium on carbon (Pd/C) catalyst
-
Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
4-(3,4-dichlorophenyl)-4-oxobutanoic acid is dissolved in ethanol in a pressure vessel.
-
The 10% Pd/C catalyst is added to the solution.
-
The vessel is flushed with hydrogen gas and then pressurized to the desired pressure (typically 1-50 atm).
-
The mixture is stirred at room temperature until the theoretical amount of hydrogen is consumed.
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is evaporated under reduced pressure to give the final product.
Expected Yield: >95%
Conclusion
The synthesis of this compound via Friedel-Crafts acylation followed by reduction is a robust and efficient strategy. The choice of reduction method depends on the specific requirements of the synthesis.
-
Catalytic hydrogenation offers the highest yield and purity under the mildest conditions, making it an ideal choice for large-scale production where the initial investment in high-pressure equipment is feasible.
-
The Wolff-Kishner reduction provides excellent yields and is a suitable alternative when acidic conditions must be avoided. However, the high reaction temperatures and the use of hydrazine require careful handling.
-
The Clemmensen reduction is a classic method that gives good yields but involves harsh acidic conditions and the use of toxic mercury, which may be less desirable from an environmental and safety perspective.
This comparative analysis provides the necessary data and protocols to enable researchers and drug development professionals to make an informed decision on the most appropriate synthetic route for their specific needs.
Efficacy Analysis of 4-(3,4-Dichlorophenyl)butanoic Acid as a Key Intermediate in Sertraline Synthesis
For Immediate Release
This guide provides a comparative analysis of the synthetic routes to Sertraline, a widely prescribed selective serotonin reuptake inhibitor (SSRI). The focus is on the efficacy of 4-(3,4-Dichlorophenyl)butanoic acid as a key intermediate. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of synthetic pathways, supported by experimental data and protocols.
Introduction to Sertraline Synthesis
The synthesis of Sertraline involves the formation of the critical intermediate, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, commonly known as sertraline tetralone. Two primary pathways to this intermediate are evaluated: the intramolecular Friedel-Crafts acylation of this compound and a direct condensation reaction involving α-naphthol and o-dichlorobenzene. This guide will compare these routes based on yield, purity, and process efficiency.
Comparison of Synthetic Routes to Sertraline Tetralone
The efficacy of this compound as an intermediate is determined by the efficiency of its cyclization to form sertraline tetralone, compared to alternative synthetic strategies.
| Parameter | Route A: Intramolecular Friedel-Crafts Acylation | Route B: Direct Condensation |
| Starting Materials | This compound | α-Naphthol, o-Dichlorobenzene |
| Key Transformation | Intramolecular cyclization | Friedel-Crafts alkylation/acylation |
| Reported Yield | Not specified for this exact substrate, but generally good to high for analogous reactions. | 61%[1] |
| Reported Purity | Dependent on purification | >99.5% after recrystallization[1] |
| Reagents | Polyphosphoric acid (PPA) or Eaton's reagent | Anhydrous aluminum chloride |
| Process | Multi-step (requires synthesis of the butanoic acid) | One-pot reaction |
Detailed Experimental Protocols
Route A: Synthesis of Sertraline Tetralone via Intramolecular Friedel-Crafts Acylation
Step 1: Synthesis of this compound This precursor can be synthesized through various standard organic chemistry methods, such as the Friedel-Crafts acylation of benzene with succinic anhydride, followed by reduction and chlorination, or other multi-step sequences starting from 3,4-dichlorobenzophenone.
Step 2: Intramolecular Friedel-Crafts Acylation (General Protocol)
-
To a flask equipped with a mechanical stirrer, add this compound.
-
Add a dehydrating/activating agent such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid).
-
The mixture is heated, typically in the range of 80-120°C, with constant stirring for several hours.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is carefully quenched by pouring it onto ice-water.
-
The product, 4-(3,4-dichlorophenyl)-1-tetralone, is then extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the pure tetralone.
Route B: Synthesis of Sertraline Tetralone via Direct Condensation
This method provides a more direct, one-pot synthesis to the key tetralone intermediate.
Experimental Protocol (based on US Patent 5,019,655A)[1]
-
In a suitable reactor, α-naphthol (1 mole) is dissolved in orthodichlorobenzene.
-
Anhydrous aluminum chloride (2.1 moles) is added portion-wise to the mixture.
-
The reaction mixture is heated to approximately 65°C for 3 hours.
-
After the reaction is complete, the mixture is cooled and hydrolyzed with water.
-
The organic phase is separated and concentrated under vacuum.
-
The crude product is recrystallized from a mixture of methyl ethyl ketone and methanol to afford 4-(3,4-dichlorophenyl)-1-tetralone.
-
Yield: 61%
-
Purity: >99.5%
-
Subsequent Synthesis of Sertraline from Tetralone Intermediate
Once the 4-(3,4-dichlorophenyl)-1-tetralone is synthesized by either route, the subsequent steps to obtain Sertraline are well-documented.
Step 3: Formation of Sertraline Imine The tetralone is reacted with methylamine to form the corresponding imine. Modern, more efficient methods utilize ethanol as a solvent, which avoids the use of hazardous reagents like titanium tetrachloride.
Experimental Protocol for Imine Formation
-
Sertraline tetralone (1 mole equivalent) is combined with isopropyl alcohol in a pressure-rated vessel.
-
The mixture is cooled, and monomethylamine (3.4 mole equivalents) is added.
-
The mixture is heated to 85-100°C for 16 hours.
-
After cooling, the product, N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine, is isolated by filtration.
-
Yield: Approximately 92%
-
Purity: Approximately 95%
-
Step 4: Reduction to Racemic Sertraline and Resolution The sertraline imine is then reduced to racemic cis/trans sertraline. Catalytic hydrogenation is a common method. The desired cis-(1S, 4S)-enantiomer is then resolved, typically using D-(-)-mandelic acid.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes.
References
A Comparative Analysis of the Biological Activity of 4-(3,4-Dichlorophenyl)butanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of 4-(3,4-dichlorophenyl)butanoic acid and its structurally related analogs. The following sections detail their performance in various biological assays, present experimental protocols for key studies, and visualize relevant signaling pathways to provide a deeper understanding of their potential mechanisms of action.
Comparative Biological Activity Data
While extensive quantitative comparative data for a broad range of this compound analogs is limited in publicly available literature, a study on the antimicrobial activity of heterocyclic derivatives of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid provides valuable qualitative insights. The antimicrobial and antifungal activities of these compounds were assessed using the disk diffusion method. The results are summarized in the table below.
| Compound | Structure | Gram-positive Bacteria Activity | Gram-negative Bacteria Activity | Antifungal Activity |
| 3 | 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid | High | Moderate | Moderate |
| 4 | 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid | Moderate | Moderate | Moderate |
| 6 | 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-3(2H)-pyridazinone | Moderate | High | High |
| 8 | 2-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-6-thioxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyridazine | Moderate | Moderate | Moderate |
| 10 | 2-(3,4-dichlorophenyl)-7,8,9,10-tetrahydro-11H-[1]-benzothieno-[2',3':4,5]pyrimido-[1,2-b]-pyridazin-11-one | High | High | Moderate |
| 12a | 3-chloro-6-(3,4-dichlorophenyl)-4-(methylthio)pyridazine | High | High | Moderate |
| 13 | 3-azido-6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)pyridazine | Moderate | Moderate | Moderate |
| 17 | 2-(6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)pyridazin-3-ylamino)benzoic acid | Moderate | High | High |
Data sourced from a study on heterocyclic compounds derived from 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid.[1] Activity levels are reported as "High" or "Moderate" based on the qualitative results from the disk diffusion assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited in the evaluation of butanoic acid derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
1. Preparation of Materials:
-
Microbial Culture: Prepare a fresh culture of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Test Compound: Dissolve the compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
96-Well Microtiter Plates: Sterile, clear-bottom plates are used.
2. Procedure:
-
Serial Dilution: Add 100 µL of sterile broth to all wells of the microtiter plate. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Adjust the microbial culture to a standardized concentration (e.g., 0.5 McFarland standard for bacteria) and dilute it further in broth. Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Neuroprotection Assay: MTT Assay in SH-SY5Y Cells
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cell viability and cytotoxicity, which are key indicators of neuroprotection.
1. Cell Culture and Treatment:
-
Cell Seeding: Seed human neuroblastoma SH-SY5Y cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Induction of Neurotoxicity: Induce neurotoxicity by exposing the cells to a neurotoxic agent (e.g., 6-hydroxydopamine (6-OHDA) for modeling Parkinson's disease, or amyloid-β peptide for modeling Alzheimer's disease).
-
Treatment: Co-treat the cells with the neurotoxic agent and various concentrations of the test compound. Include a control group treated only with the neurotoxic agent and a vehicle control.
2. MTT Assay Procedure:
-
Incubation: After the treatment period (e.g., 24-48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
3. Data Analysis:
-
Cell viability is expressed as a percentage of the control group. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only group indicates a neuroprotective effect. The IC50 value (the concentration of the compound that provides 50% neuroprotection) can be calculated from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the potential mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.
PI3K/Akt/mTOR Signaling Pathway
Compounds containing a dichlorophenyl moiety have been reported to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer.
Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition point.
Hedgehog Signaling Pathway
The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Aberrant activation of this pathway is linked to the development of certain cancers. Small molecules containing dichlorophenyl groups have been investigated as inhibitors of this pathway.
References
A Comparative Guide to the Cross-Validation of HPLC and GC-MS Methods for the Quantification of 4-(3,4-Dichlorophenyl)butanoic Acid
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 4-(3,4-Dichlorophenyl)butanoic acid. The information presented is intended for researchers, scientists, and drug development professionals, offering insights into the methodological nuances and performance characteristics of each technique.
Introduction
The accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, is critical in drug development and quality control. Both HPLC and GC-MS are powerful analytical techniques widely employed for this purpose. However, their principles of separation and detection differ significantly, leading to variations in performance. HPLC is well-suited for the analysis of non-volatile and thermally labile compounds, while GC-MS offers high sensitivity and specificity, particularly for volatile or derivatized analytes.[1][2][3] This guide outlines a cross-validation approach, presenting hypothetical yet representative experimental data to highlight the relative strengths and weaknesses of each method for the analysis of the target compound.
Data Presentation: A Comparative Analysis
The following tables summarize the key validation parameters for the quantification of this compound using HPLC-UV and GC-MS. These parameters are essential for assessing the reliability and suitability of an analytical method.[4][5]
Table 1: Method Validation Parameters for HPLC and GC-MS
| Validation Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 1.0% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.0% | ≤ 3.0% |
| Limit of Detection (LOD) | ~10 ng/mL | ~0.5 ng/mL |
| Limit of Quantification (LOQ) | ~30 ng/mL | ~1.5 ng/mL |
Table 2: Comparison of Method Characteristics
| Characteristic | HPLC-UV | GC-MS (with Derivatization) |
| Sample Preparation | Simple dissolution | Derivatization required |
| Analysis Time per Sample | 10 - 15 minutes | 20 - 30 minutes |
| Specificity | Good | Excellent (mass fragmentation) |
| Sensitivity | Moderate | High |
| Cost (Instrument) | Lower | Higher |
| Robustness | High | Moderate |
Experimental Protocols
A detailed description of the methodologies for both HPLC and GC-MS analysis is provided below. These protocols are based on established practices for the analysis of organic acids.[2][3]
HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.
GC-MS Method
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A capillary column suitable for non-polar compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Transfer Line Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
-
Sample Preparation (Derivatization):
-
Evaporate a known volume of the sample solution to dryness.
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and an appropriate solvent (e.g., pyridine).
-
Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the reaction.
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the cross-validation of the HPLC and GC-MS methods.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Conclusion
The cross-validation of HPLC and GC-MS methods for the analysis of this compound reveals distinct advantages for each technique. HPLC-UV offers a simpler, faster, and more robust method with straightforward sample preparation.[3] In contrast, GC-MS provides superior sensitivity and specificity, albeit with the requirement of a more complex and time-consuming derivatization step.[2] The choice between these methods will ultimately depend on the specific requirements of the analysis, such as the need for high throughput (favoring HPLC) or the necessity to detect and quantify trace-level impurities (favoring GC-MS). This guide provides a framework for researchers to make an informed decision based on a comprehensive evaluation of performance data and methodological considerations.
References
Verifying the Structure of 4-(3,4-Dichlorophenyl)butanoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate structural confirmation of novel or synthesized compounds is a cornerstone of chemical research and drug development. For derivatives of 4-(3,4-Dichlorophenyl)butanoic acid, a scaffold of interest in medicinal chemistry, rigorous structural verification is paramount. This guide provides a comparative overview of standard analytical techniques, presenting typical experimental data to aid researchers in this critical process.
Spectroscopic Comparison of this compound and its Derivatives
The introduction of different functional groups to the parent this compound molecule results in predictable changes in their respective spectroscopic data. The following tables summarize the expected ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry data for the parent acid and three common derivatives: the methyl ester, ethyl ester, and amide. This data is compiled from literature values for structurally similar compounds and serves as a representative guide.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Assignment | This compound | Methyl 4-(3,4-Dichlorophenyl)butanoate | Ethyl 4-(3,4-Dichlorophenyl)butanoate | 4-(3,4-Dichlorophenyl)butanamide |
| Ar-H | 7.20-7.45 (m, 3H) | 7.20-7.45 (m, 3H) | 7.20-7.45 (m, 3H) | 7.20-7.45 (m, 3H) |
| -CH₂-Ar | 2.65 (t, 2H) | 2.63 (t, 2H) | 2.63 (t, 2H) | 2.61 (t, 2H) |
| -CH₂-C=O | 2.35 (t, 2H) | 2.32 (t, 2H) | 2.32 (t, 2H) | 2.18 (t, 2H) |
| -CH₂-CH₂- | 1.95 (quint, 2H) | 1.93 (quint, 2H) | 1.93 (quint, 2H) | 1.90 (quint, 2H) |
| -COOH | ~12.0 (br s, 1H) | - | - | - |
| -OCH₃ | - | 3.65 (s, 3H) | - | - |
| -OCH₂CH₃ | - | - | 4.12 (q, 2H) | - |
| -OCH₂CH₃ | - | - | 1.25 (t, 3H) | - |
| -CONH₂ | - | - | - | ~5.4 (br s, 2H) |
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Assignment | This compound | Methyl 4-(3,4-Dichlorophenyl)butanoate | Ethyl 4-(3,4-Dichlorophenyl)butanoate | 4-(3,4-Dichlorophenyl)butanamide |
| C=O | ~179 | ~174 | ~173 | ~175 |
| Ar-C (Quaternary) | ~141, ~132, ~130 | ~141, ~132, ~130 | ~141, ~132, ~130 | ~141, ~132, ~130 |
| Ar-CH | ~131, ~129, ~127 | ~131, ~129, ~127 | ~131, ~129, ~127 | ~131, ~129, ~127 |
| -CH₂-Ar | ~35 | ~35 | ~35 | ~35 |
| -CH₂-C=O | ~33 | ~33 | ~33 | ~34 |
| -CH₂-CH₂- | ~26 | ~26 | ~26 | ~27 |
| -OCH₃ | - | ~52 | - | - |
| -OCH₂CH₃ | - | - | ~60 | - |
| -OCH₂CH₃ | - | - | ~14 | - |
Table 3: Comparative FTIR Data (cm⁻¹)
| Functional Group | This compound | Methyl 4-(3,4-Dichlorophenyl)butanoate | Ethyl 4-(3,4-Dichlorophenyl)butanoate | 4-(3,4-Dichlorophenyl)butanamide |
| O-H stretch (acid) | 3300-2500 (broad) | - | - | - |
| N-H stretch (amide) | - | - | - | ~3350, ~3180 |
| C-H stretch (sp³) | 2950-2850 | 2950-2850 | 2950-2850 | 2950-2850 |
| C=O stretch (acid) | ~1710 | - | - | - |
| C=O stretch (ester) | - | ~1740 | ~1735 | - |
| C=O stretch (amide) | - | - | - | ~1660 |
| C-O stretch | ~1250 | ~1200 | ~1180 | - |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Ion | This compound | Methyl 4-(3,4-Dichlorophenyl)butanoate | Ethyl 4-(3,4-Dichlorophenyl)butanoate | 4-(3,4-Dichlorophenyl)butanamide |
| [M]⁺ | 232/234/236 | 246/248/250 | 260/262/264 | 231/233/235 |
| [M-OH]⁺ | 215/217/219 | - | - | - |
| [M-OCH₃]⁺ | - | 215/217/219 | - | - |
| [M-OCH₂CH₃]⁺ | - | - | 215/217/219 | - |
| [M-NH₂]⁺ | - | - | - | 215/217/219 |
| [Cl₂C₆H₃CH₂CH₂]⁺ | 173/175/177 | 173/175/177 | 173/175/177 | 173/175/177 |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining high-quality, reproducible data for structural verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the exact mass and elemental composition of the molecule.[1][2]
Protocol for Electrospray Ionization (ESI)-HRMS:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an ESI source.[3]
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.[1]
-
Mass Analysis: Analyze the ions in the high-resolution mass analyzer to obtain the accurate mass-to-charge ratio (m/z).[3]
-
Data Analysis: Determine the elemental composition from the exact mass measurement using the instrument's software. The high resolution allows for the differentiation between molecules with very similar nominal masses.[4]
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Objective: To identify the functional groups present in the molecule.[5]
Protocol for ATR-FTIR:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[6] Ensure good contact between the sample and the crystal surface.[6]
-
Background Spectrum: Collect a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Collect the infrared spectrum of the sample. The IR beam is directed into the ATR crystal, creating an evanescent wave that interacts with the sample at the surface.[5]
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis: The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Visualization of the Verification Workflow
The following diagram illustrates the logical workflow for the structural verification of a synthesized this compound derivative.
Caption: Workflow for structural verification of synthesized compounds.
References
Head-to-head comparison of butanoic acid-based precursors for drug synthesis
An Objective Comparison of Butanoic Acid-Based Precursors for Drug Synthesis
Introduction
Butanoic acid, also known as butyric acid, is a four-carbon carboxylic acid that serves as a crucial building block in the synthesis of numerous pharmaceutical compounds.[1][2] Its derivatives are integral to the development of drugs for treating conditions ranging from cancer to inflammatory diseases.[1][3] However, the direct use of butanoic acid in acylation reactions is often inefficient due to the low electrophilicity of the carboxyl carbon. To achieve effective synthesis, butanoic acid is typically converted into more reactive precursors, known as activated derivatives.
This guide provides a head-to-head comparison of the two most common butanoic acid-based precursors used in drug synthesis: Butanoyl Chloride and Butanoic Anhydride . We will examine their performance, present supporting experimental data, and provide detailed protocols to assist researchers and drug development professionals in selecting the optimal precursor for their specific synthetic needs.
Precursor Profiles
Butanoyl Chloride (Butyryl Chloride)
Butanoyl chloride is a highly reactive acyl chloride.[4] It is synthesized by treating butanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[5][6][7] Its high reactivity stems from the excellent leaving group ability of the chloride ion, making it a potent acylating agent for a wide range of nucleophiles, including alcohols, amines, and aromatic rings (in Friedel-Crafts reactions).[4][8] This reactivity, however, also makes it highly sensitive to moisture, decomposing in water to form butanoic acid and corrosive hydrochloric acid (HCl).[4]
Butanoic Anhydride (Butyric Anhydride)
Butanoic anhydride is another effective acylating agent, though generally less reactive than butanoyl chloride.[9][10] It is typically synthesized from butanoic acid, often via a reaction with acetic anhydride.[11][12] During acylation, butanoic anhydride transfers a butanoyl group to a nucleophile, generating a molecule of butanoic acid as a byproduct.[13] Its moderate reactivity allows for more controlled reactions and makes it a suitable choice when a highly aggressive reagent like butanoyl chloride might lead to side reactions or degradation of sensitive substrates.
Head-to-Head Comparison of Precursors
The selection of a precursor often depends on a trade-off between reactivity, selectivity, cost, and ease of handling. The table below summarizes the key characteristics of butanoyl chloride and butanoic anhydride.
| Feature | Butanoyl Chloride | Butanoic Anhydride |
| Formula | C₄H₇ClO | C₈H₁₄O₃ |
| Molecular Weight | 106.55 g/mol [4] | 158.20 g/mol [13] |
| Boiling Point | 102 °C[4] | 198 °C[13] |
| Reactivity | Very High | Moderate |
| Common Synthesizing Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂)[5][7] | Acetic anhydride, Oxalyl chloride[11][14] |
| Acylation Byproduct | Hydrochloric acid (HCl)[4] | Butanoic acid (CH₃CH₂CH₂COOH)[13] |
| Key Handling Considerations | Highly corrosive, moisture-sensitive, fumes in air.[4][6] | Corrosive, combustible, water-sensitive.[13] |
| Atom Economy (Acylation) | Higher (transfers the entire acyl group) | Lower (one butanoyl equivalent is lost as byproduct) |
Experimental Data: Performance in a Model Acylation Reaction
To provide a practical comparison, we consider the Friedel-Crafts acylation of anisole, a common reaction in pharmaceutical synthesis. This reaction introduces the butanoyl group to an aromatic ring, forming p-methoxybutyrophenone.
| Precursor | Catalyst / Conditions | Reaction Time | Typical Yield | Product Purity |
| Butanoyl Chloride | AlCl₃, Dichloromethane (DCM), 0 °C to RT | 1 - 3 hours | 85 - 95% | High, requires careful workup to remove catalyst. |
| Butanoic Anhydride | AlCl₃, Dichloromethane (DCM), 0 °C to reflux | 3 - 6 hours | 70 - 85% | Good, workup can be simpler due to less aggressive reaction. |
Note: Yields and purity are typical and can vary based on specific reaction scale and conditions. Purity analysis is crucial in pharmaceutical applications to identify and quantify any impurities.[15]
Visualizations
Synthesis and Application Workflow
The following diagram illustrates the synthetic pathways from butanoic acid to the two precursors and their subsequent use in a general acylation reaction.
Caption: Synthesis of butanoyl chloride and butanoic anhydride from butanoic acid.
General Acylation Mechanism
This diagram shows the logical flow of a nucleophilic acyl substitution using either precursor.
References
- 1. The Future of Butyric Acid in Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 10 Butyric Acid Manufacturers in 2025 | Metoree [us.metoree.com]
- 3. 4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid derivatives: synthesis, antinociceptive and anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Butyryl chloride - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chembk.com [chembk.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Solved a. butanoyl chloride b. N-methylbutanamide c. | Chegg.com [chegg.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Butyric anhydride - Wikipedia [en.wikipedia.org]
- 14. prepchem.com [prepchem.com]
- 15. medwinpublishers.com [medwinpublishers.com]
A Comparative Guide to the Synthesis of 4-(3,4-Dichlorophenyl)butanoic Acid for Pharmaceutical Research
For researchers, scientists, and drug development professionals, the reproducible synthesis of key intermediates is paramount. This guide provides a comparative analysis of two potential synthetic routes to 4-(3,4-Dichlorophenyl)butanoic acid, a crucial building block in the synthesis of various pharmaceutical compounds.
This guide offers a detailed examination of these synthetic pathways, presenting experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs, considering factors such as reaction conditions, yield, and potential impurities.
Comparative Data of Synthesis Routes
| Parameter | Method 1: Friedel-Crafts Acylation & Clemmensen Reduction | Method 2: Friedel-Crafts Acylation & Wolff-Kishner Reduction |
| Starting Materials | 1,2-Dichlorobenzene, Succinic Anhydride, Aluminum Chloride | 1,2-Dichlorobenzene, Succinic Anhydride, Aluminum Chloride |
| Intermediate | 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid | 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid |
| Reduction Reagents | Zinc Amalgam (Zn(Hg)), Concentrated Hydrochloric Acid (HCl) | Hydrazine Hydrate (N₂H₄·H₂O), Potassium Hydroxide (KOH) |
| Reaction Conditions | Acylation: Anhydrous, inert atmosphere; Reduction: Strongly acidic, reflux | Acylation: Anhydrous, inert atmosphere; Reduction: Strongly basic, high temperature |
| Reported Yield (Overall) | Variable, typically moderate to good | Variable, typically moderate to good |
| Key Advantages | Utilizes common and relatively inexpensive reagents. | Suitable for substrates sensitive to strong acids. |
| Key Disadvantages | Requires handling of toxic mercury for amalgam preparation. Strongly acidic conditions may not be suitable for all substrates. | Requires high reaction temperatures and handling of corrosive hydrazine hydrate. Strongly basic conditions may not be suitable for all substrates. |
Experimental Protocols
Step 1: Synthesis of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid (Friedel-Crafts Acylation)
This procedure is adapted from the method described by E. A. Steck et al.
Materials:
-
1,2-Dichlorobenzene
-
Succinic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Ice
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), succinic anhydride is added portion-wise, maintaining the temperature below 10 °C.
-
1,2-Dichlorobenzene is then added dropwise to the reaction mixture, and the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-(3,4-dichlorophenyl)-4-oxobutanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or an ethanol/water mixture).
Step 2, Method 1: Clemmensen Reduction of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
Materials:
-
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
Procedure:
-
Zinc amalgam is prepared by stirring zinc granules with a solution of mercuric chloride. The amalgam is then washed with water and dried.
-
A mixture of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, zinc amalgam, concentrated hydrochloric acid, and toluene is heated to reflux with vigorous stirring.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the organic layer is separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed with water, a saturated solution of sodium bicarbonate, and brine, and then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting crude this compound can be purified by recrystallization.
Step 2, Method 2: Wolff-Kishner Reduction of 4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
Materials:
-
4-(3,4-Dichlorophenyl)-4-oxobutanoic acid
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol
Procedure:
-
A mixture of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, potassium hydroxide, hydrazine hydrate, and diethylene glycol is heated to a temperature that allows for the formation of the hydrazone and the removal of water.
-
The temperature is then increased to a higher temperature (typically around 180-200 °C) to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.
-
The reaction is heated until the evolution of gas ceases.
-
After cooling, the reaction mixture is diluted with water and acidified with hydrochloric acid.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude this compound can be purified by recrystallization.
Synthesis Workflow Diagrams
Concluding Remarks
The choice between the Clemmensen and Wolff-Kishner reductions for the synthesis of this compound will largely depend on the specific requirements of the research and the available laboratory facilities. The Clemmensen reduction offers a more traditional and cost-effective approach, while the Wolff-Kishner reduction provides a valuable alternative for substrates that are sensitive to acidic conditions. Both methods are well-documented in the chemical literature and, with careful execution, can provide the desired product in good yield and purity. Researchers are encouraged to perform small-scale pilot reactions to optimize conditions for their specific setup and to ensure the reproducibility of the chosen method.
Safety Operating Guide
Proper Disposal of 4-(3,4-Dichlorophenyl)butanoic Acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 4-(3,4-Dichlorophenyl)butanoic acid, adherence to proper disposal protocols is crucial due to its specific chemical hazards. This guide provides essential, step-by-step information for its safe handling and disposal.
Hazard Profile
Understanding the hazards associated with this compound is the first step in safe handling. This compound is classified with multiple hazard statements that necessitate careful management.
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage. |
| Serious Eye Damage | H318 | Causes serious eye damage. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
| Acute Aquatic Hazard | H402 / H411 | Harmful or toxic to aquatic life, with long-lasting effects. |
| Flammability | H227 | Combustible liquid. |
This data is compiled from supplier Safety Data Sheets (SDS).
Experimental Protocols: Step-by-Step Disposal Procedures
The primary directive for the disposal of this compound is to avoid drain or trash disposal and to manage it as hazardous waste through an approved waste disposal plant.
Immediate Waste Containment and Labeling
Proper containment at the point of generation is critical to prevent accidental exposure and environmental release.
-
Select a Compatible Container: Collect all waste containing this compound, including contaminated solids (e.g., paper towels, gloves) and solutions, in a dedicated, leak-proof container with a secure screw-top cap. The container must be chemically compatible with the acid.
-
Label Correctly: Affix a "HAZARDOUS WASTE" label to the container immediately.
-
Detail Contents: Clearly list all contents on the label, including "this compound" and any other chemicals present in the waste mixture.
-
Keep Closed: The waste container must remain closed at all times except when actively adding waste.
Spill and Decontamination Protocol
In the event of a spill, immediate and appropriate action is required.
-
Ensure Safety: Evacuate non-essential personnel. Ensure the area is well-ventilated and eliminate any nearby ignition sources.
-
Wear Personal Protective Equipment (PPE): At a minimum, this includes chemical-resistant gloves, safety goggles, a face shield, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Contain the Spill: Cover the spill with a non-combustible absorbent material such as sand, diatomite, or universal binders. Do not use combustible materials like paper towels to absorb the bulk of a liquid spill.
-
Collect Residue: Carefully scoop the absorbent material and contaminated debris into your designated hazardous waste container.
-
Clean the Area: Decontaminate the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Storage Prior to Disposal
Waste must be stored safely and in compliance with regulations pending pickup.
-
Segregate Waste: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).
-
Use Secondary Containment: Place the waste container in a larger, chemically resistant secondary container to contain any potential leaks.
-
Avoid Incompatibles: Do not store with incompatible chemicals, such as bases or strong oxidizing agents.
Final Disposal Arrangement
Final disposal must be handled by certified professionals.
-
Contact EH&S: Arrange for waste pickup through your institution's Environmental Health & Safety (EH&S) department. Follow their specific procedures for requesting a pickup.
-
Do Not Dispose in Drains: Due to its aquatic toxicity, this chemical must not be poured down the drain.[1][2]
-
Empty Container Management: Since this compound is not classified as an EPA P-listed (acutely hazardous) waste, an empty container can be disposed of in the regular trash provided it is "triple-rinsed." The rinsate from the cleaning process must be collected as hazardous waste. Deface or remove the original label before discarding the container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guidance for Handling 4-(3,4-Dichlorophenyl)butanoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 4-(3,4-Dichlorophenyl)butanoic acid (CAS No. 25157-66-8) is readily available. The following safety and handling information is based on the data for its close structural isomer, 4-(2,4-Dichlorophenoxy)butanoic acid (CAS No. 94-82-6), and should be used as a precautionary guide. It is imperative to handle this chemical with the utmost care and to conduct a thorough risk assessment before commencing any experimental work.
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound. The information is designed to build a foundation of safety and trust in handling laboratory chemicals.
Hazard Identification and Classification
Based on its structural analog, this compound is anticipated to possess the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Serious Eye Damage/Irritation: May cause serious eye damage.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
-
Aquatic Hazard: Very toxic to aquatic life, with long-lasting effects.
Physical and Chemical Properties
The following table summarizes the known physical and chemical properties of the related compound, 4-(2,4-Dichlorophenoxy)butanoic acid. These values should be considered indicative for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cl₂O₃ | [2] |
| Molecular Weight | 249.09 g/mol | [2] |
| Appearance | Colorless to white crystals | [2] |
| Melting Point | 118-120 °C | [2] |
| Water Solubility | 46 ppm at 25 °C | [2] |
| pKa | 4.95 at 25 °C | [2] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure and ensure personal safety.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye and Face Protection | Chemical safety goggles and a face shield | Goggles must be worn at all times when handling the solid or solutions. A face shield is required when there is a risk of splashing.[3][4] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, Neoprene) | Inspect gloves for integrity before each use. Dispose of contaminated gloves immediately.[5] |
| Lab coat | A standard lab coat should be worn and kept buttoned. | |
| Chemical-resistant apron | Recommended when handling larger quantities or when there is a significant risk of splashing.[3] | |
| Respiratory Protection | NIOSH-approved respirator | A respirator is necessary if working outside of a certified chemical fume hood or if dusts are generated. The type of respirator will depend on the concentration and nature of the airborne contaminants. |
Below is a workflow diagram for selecting the appropriate PPE for handling this compound.
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, and dark location in a tightly sealed, properly labeled container.[6] Keep away from incompatible materials such as strong oxidizing agents.
-
Inventory: Maintain an accurate inventory of the chemical.
Experimental Procedures
-
Pre-Experiment Briefing: All personnel involved must review this safety guide and the experimental protocol.
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[6] Have spill cleanup materials readily available.
-
Personal Protective Equipment: Don the appropriate PPE as determined by the PPE selection workflow.
-
Handling:
-
Avoid direct physical contact with the chemical.[6]
-
When weighing the solid, do so in a fume hood or a ventilated balance enclosure to prevent inhalation of dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Use appropriate, approved safety equipment for all transfers.[6]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store all solutions and reaction mixtures.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
First Aid Measures
Immediate medical attention is crucial in case of exposure.
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6] |
| In Case of Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15-20 minutes. Seek medical attention if irritation persists.[3][6] |
| In Case of Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| If Swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately for treatment advice.[3] |
Spill and Emergency Procedures
-
Evacuation: Evacuate all non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] For larger spills, dike the area to prevent spreading.
-
Cleanup: Wear appropriate PPE, including respiratory protection. Avoid creating dust.
-
Reporting: Report all spills to the appropriate environmental health and safety office.
Disposal Plan
-
Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.
-
Waste Segregation: Do not mix with other waste streams unless specifically instructed to do so.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[5] Do not dispose of it down the drain or in the regular trash.
-
Container Decontamination: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste.
By adhering to these detailed safety and operational protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 4-(2,4-Dichlorophenoxy)butyric acid | C10H10Cl2O3 | CID 1489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. domyown.com [domyown.com]
- 4. echemi.com [echemi.com]
- 5. aablocks.com [aablocks.com]
- 6. 4-(2,4-Dichlorophenoxy)butanoic acid(94-82-6) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
